molecular formula C10H11ClN4 B1492155 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile CAS No. 2097967-02-5

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Número de catálogo: B1492155
Número CAS: 2097967-02-5
Peso molecular: 222.67 g/mol
Clave InChI: KMPLWFBRPVSPDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted at the 4-position with a nitrile group, a highly versatile functional handle for further chemical transformation. The nitrile group can be converted into diverse other functional groups, such as carboxylic acids, amides, or tetrazoles, making this building block a crucial precursor for constructing compound libraries . The core structure, a 6-chloropyridazine attached to a piperidine, is a recognized pharmacophore in scientific research. Analogs of this structure, such as the carboxylic acid and carboxamide derivatives, are well-established in the design of biologically active molecules, underscoring the potential of this carbonitrile variant in hit-to-lead optimization campaigns . Researchers can utilize the reactive chloropyridazine and carbonitrile groups to efficiently introduce this scaffold into more complex structures via substitution and cyclization reactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-1-2-10(14-13-9)15-5-3-8(7-12)4-6-15/h1-2,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLWFBRPVSPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Characterization and Protocol Guide for 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

As a critical intermediate in the synthesis of glutaminase inhibitors and H3 receptor modulators, 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (C₁₀H₁₁ClN₄) requires rigorous structural verification. This technical guide establishes the theoretical framework, predictive quantitative data, and self-validating experimental protocols necessary for high-fidelity ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization.

Understanding the spectral output requires analyzing the intrinsic electronic and steric dynamics of the molecule:

  • Pyridazine Ring Push-Pull System: The pyridazine ring is subjected to competing electronic effects. The piperidine nitrogen at C-3 acts as a strong resonance donor (+M effect), significantly shielding the ortho-proton (H-4). Conversely, the chlorine atom at C-6 exerts an inductive withdrawing effect (-I), leaving H-5 relatively deshielded. This creates a distinct AB spin system with a characteristic ortho-coupling constant of J≈9.2−9.5 Hz[1].

  • Piperidine Ring Conformation: The piperidine ring adopts a rigid chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 6-chloropyridazin-3-yl group and the cyano (-CN) group both strongly prefer equatorial orientations. Consequently, the proton at C-4 is locked in an axial position, resulting in a complex triplet of triplets ( tt ) splitting pattern due to two large diaxial couplings and two smaller axial-equatorial couplings[2].

Quantitative NMR Data Assignments

The following tables summarize the predictive chemical shifts ( δ ), multiplicities, and coupling constants ( J ) grounded in established empirical consensus for N-aryl piperidine derivatives.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
H-5 (Pyridazine) 7.35d9.41HDeshielded by adjacent Cl (-I effect); ortho-coupling to H-4.
H-4 (Pyridazine) 6.95d9.41HShielded by adjacent piperidine N (+M effect); ortho-coupling to H-5.
H-2eq, H-6eq (Pip) 4.25dt13.5, 4.02HEquatorial protons adjacent to N; deshielded by pyridazine ring current.
H-2ax, H-6ax (Pip) 3.45ddd13.5, 11.0, 3.02HAxial protons adjacent to N; exhibits large geminal and diaxial couplings.
H-4ax (Pip) 2.95tt11.0, 4.01HAxial proton geminal to the equatorial -CN group.
H-3eq, H-5eq (Pip) 2.05m-2HEquatorial protons; complex multiplet due to multiple overlapping couplings.
H-3ax, H-5ax (Pip) 1.90dtd13.5, 11.0, 4.02HAxial protons; shifted upfield relative to equatorial counterparts.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic
C-3 (Pyridazine) 158.5QuaternaryHighly deshielded due to direct attachment to the piperidine nitrogen.
C-6 (Pyridazine) 146.2QuaternaryDeshielded by direct attachment to the electronegative Chlorine atom.
C-5 (Pyridazine) 129.4CHAromatic carbon ortho to the Chlorine atom.
C-4 (Pyridazine) 114.8CHAromatic carbon strongly shielded by the piperidine nitrogen (+M effect).
-CN (Nitrile) 120.5QuaternaryCharacteristic chemical shift for an aliphatic nitrile carbon.
C-2, C-6 (Pip) 44.2CH₂Aliphatic carbons directly attached to the nitrogen atom[2].
C-3, C-5 (Pip) 28.1CH₂Aliphatic carbons beta to the nitrogen atom.
C-4 (Pip) 26.5CHAliphatic carbon attached to the electron-withdrawing cyano group.

Self-Validating Experimental Protocols

To ensure scientific integrity, the NMR acquisition must follow a self-validating workflow. Every step in this protocol includes a built-in validation checkpoint to guarantee data reliability.

Phase 1: Sample Preparation & Environmental Control
  • Protocol: Dissolve 15-20 mg of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality: CDCl₃ is selected because the lack of strong hydrogen-bond donors/acceptors preserves the intrinsic conformational equilibrium of the piperidine ring, preventing solvent-induced steric compression that can artificially shift nitrogen-adjacent resonances[3]. Filtration removes particulate matter that causes magnetic susceptibility gradients.

  • Validation Checkpoint: Visually inspect the tube against a strong light source. The solution must be perfectly optically clear.

Phase 2: Probe Tuning, Locking, and Shimming
  • Protocol: Insert the sample and tune/match the probe to the exact Larmor frequencies of ¹H and ¹³C. Engage the deuterium lock on the CDCl₃ signal. Perform gradient shimming along the Z-axis.

  • Causality: Probe tuning maximizes radiofrequency (RF) power transfer, ensuring optimal signal-to-noise ratio (SNR) and accurate 90° pulse widths. Shimming corrects spatial inhomogeneities in the B0​ field, which is critical for resolving the fine ddd and dtd multiplets of the piperidine ring ( J≈3−4 Hz).

  • Validation Checkpoint: Measure the full width at half maximum (FWHM) of the internal TMS peak. The shim is only validated if Δν1/2​<1.0 Hz.

Phase 3: Acquisition & Post-Processing
  • Protocol: Calibrate the 90° pulse using a nutation experiment. Acquire the ¹H spectrum with a relaxation delay ( D1​ ) of 2-3 seconds and the ¹³C spectrum with a D1​ of 2 seconds (using WALTZ-16 decoupling). Apply a 0.3 Hz exponential window function (LB) to the ¹H FID prior to Fourier Transform (FT).

  • Causality: Accurate pulse calibration ensures maximum transverse magnetization. The relaxation delay ensures complete recovery of longitudinal magnetization, preventing integration distortion. The exponential window function optimizes the trade-off between SNR and resolution.

  • Validation Checkpoint: Post-FT phase correction must yield purely absorptive peak shapes with a perfectly flat baseline. Integrals of the piperidine protons must map to exact whole integers (2:2:1:2:2) relative to the pyridazine protons.

Workflows & Logical Relationships

The following diagrams illustrate the operational and logical pathways required for complete structural elucidation.

NMR_Workflow N1 1. Sample Preparation (Solvent & Standard) N2 2. Probe Tuning & Matching (Impedance Optimization) N1->N2 Insert Sample N3 3. Locking & Shimming (B0 Field Homogeneity) N2->N3 Maximize Power N4 4. Pulse Calibration (90° Pulse Determination) N3->N4 Optimize Resolution N5 5. Data Acquisition (FID Generation) N4->N5 Set Parameters N6 6. Post-Processing & Validation (FT, Phase & Baseline Corr.) N5->N6 Export Data

Caption: Workflow for high-fidelity NMR acquisition and validation.

Logic_Assignment D1 1D 1H & 13C NMR Identify basic shifts & integrals D2 COSY (1H-1H) Map piperidine spin systems D1->D2 Spin Coupling D3 HSQC (1H-13C) Correlate protons to direct carbons D1->D3 Direct C-H D4 HMBC (1H-13C) Link piperidine to pyridazine via C3 D2->D4 Long-range D3->D4 Long-range D5 Final Structural Verification Confirm 1-(6-Chloropyridazin-3-yl)... D4->D5 Synthesis

Caption: Logical workflow for 2D NMR structural assignment.

References

  • Gil, V. M. S. "H-H and 13C-H coupling constants in pyridazine." Molecular Physics, 1965. URL:[Link]

  • ACS Omega. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." ACS Publications, 2020. URL:[Link]

Sources

Preliminary Screening of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Lead Generation and Scaffold Optimization

As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase profiles, the demand for privileged, highly functionalized building blocks has surged. As a Senior Application Scientist, I frequently evaluate novel fragments that can simultaneously optimize physicochemical properties and provide versatile synthetic handles. One such highly valuable intermediate is 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile .

This whitepaper dissects the structural rationale, preliminary screening protocols, and synthetic workflows required to effectively leverage this bifunctional scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

Structural Rationale: Why This Scaffold?

The architecture of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile combines two highly privileged moieties, each purposefully selected to address common attrition factors in lead optimization:

  • The Pyridazine Core: The pyridazine ring is endowed with unique physicochemical properties. Compared to ubiquitous phenyl or pyridyl rings, pyridazines possess a high dipole moment that subtends strong π−π stacking interactions, and a robust dual hydrogen-bonding capacity. Crucially, incorporating a pyridazine ring often reduces lipophilicity (lowering logP), decreases cytochrome P450 (CYP) inhibition, and mitigates interactions with the cardiac hERG potassium channel—a major cause of late-stage clinical failure [1].

  • The Piperidine-4-carbonitrile Vector: Saturated cyclic amines like piperidine impart essential 3D character (measured by Fraction of sp3 carbons, Fsp3), which correlates directly with clinical success. The 4-carbonitrile group serves a dual purpose: it acts as a metabolically stable hydrogen bond acceptor and provides a versatile synthetic handle for late-stage functionalization (e.g., conversion to amides or tetrazoles) [2].

  • The 6-Chloro Handle: The chlorine atom at the 6-position of the pyridazine ring is highly activated for transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) and nucleophilic aromatic substitution (SNAr). This enables rapid, divergent library synthesis [3].

Synthetic Versatility & Library Generation

To utilize this compound in a preliminary screening library, chemists must exploit its bifunctional nature. The causality behind choosing this specific fragment lies in its orthogonal reactivity: the chloro group can be modified via transition-metal catalysis, while the nitrile group can be independently transformed.

SyntheticDivergence Core 1-(6-Chloropyridazin-3-yl) piperidine-4-carbonitrile Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond) Core->Suzuki 6-Cl Modification Buchwald Buchwald-Hartwig Amination (Pd-catalyzed C-N bond) Core->Buchwald Tetrazole Tetrazole Formation (NaN3, ZnBr2) Core->Tetrazole Nitrile Modification Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Core->Hydrolysis Prod1 Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 Amino-Pyridazine Derivatives Buchwald->Prod2 Prod3 Bioisosteric Acid Replacements Tetrazole->Prod3 Prod4 H-Bond Donors/ Acceptors Hydrolysis->Prod4

Fig 1: Divergent synthetic workflow exploiting the orthogonal reactivity of the scaffold.

For instance, in the discovery of Spinal Muscular Atrophy (SMN) protein modulators, similar piperidine-4-carbonitrile intermediates were reacted with sodium azide and zinc bromide to yield tetrazole bioisosteres, significantly improving target binding [4].

In Vitro ADME & Physicochemical Screening Protocols

Before advancing derivatives of this scaffold into costly cell-based efficacy models, a rigorous preliminary screening cascade must be executed. Because piperidine rings can be susceptible to oxidative metabolism by liver microsomes [5], early ADME profiling is non-negotiable.

Quantitative Data Summary

The following table outlines the target physicochemical and ADME metrics for libraries derived from this scaffold.

ParameterTarget ThresholdCausality / Rationale
Molecular Weight (MW) < 450 DaMaintains ligand efficiency and leaves "room" for late-stage functionalization.
cLogP 1.5 – 3.5Balances aqueous solubility with lipid membrane permeability. Pyridazine core aids in keeping this low.
Kinetic Solubility > 50 µM (at pH 7.4)Ensures the compound remains dissolved in assay buffers, preventing false negatives in HTS.
HLM Intrinsic Clearance < 40 µL/min/mgValidates that the piperidine ring is not acting as a metabolic "soft spot" for CYP450 oxidation.
PAMPA Permeability ( Papp​ ) > 10×10−6 cm/sEnsures adequate passive diffusion across cellular membranes for intracellular targets (e.g., kinases).
Self-Validating Protocol: High-Throughput Microsomal Stability Assay

To ensure trustworthiness, the metabolic screening protocol must be a self-validating system. This means incorporating internal standards and quality control (QC) compounds that prove the microsomes are active and the LC-MS/MS is calibrated.

Materials:

  • Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Test compound (10 mM in DMSO).

  • QC Compounds: Verapamil (High clearance control), Warfarin (Low clearance control).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM test compound to 100 µM in 50% Acetonitrile/Water. Further dilute to 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes.

  • Incubation Mixture Setup: In a 96-well deep-well plate, add 400 µL of the 1 µM compound solution. Add 50 µL of HLM (diluted to yield a final assay concentration of 0.5 mg/mL). Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At specific time points ( T=0,5,15,30,45 minutes), withdraw 50 µL aliquots and immediately quench by transferring into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, preserving the exact metabolic snapshot.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Validation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The assay is only validated if Verapamil shows rapid depletion ( t1/2​<15 min) and Warfarin remains stable ( t1/2​>120 min).

Biological Screening & Hit-to-Lead Cascade

Derivatives of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile have shown utility across diverse therapeutic areas. For example, similar pyridazine-piperidine hybrid structures have been optimized as pan-muscarinic antagonists for CNS disorders [5] and as ALK5 inhibitors in oncology [6].

To systematically evaluate the library generated from this scaffold, a structured screening cascade is employed.

ScreeningCascade Plating Library Plating (Acoustic Dispensing) Primary Primary Biochemical Assay (e.g., TR-FRET) Plating->Primary Counter Counter Screen (Selectivity Panel) Primary->Counter IC50 < 1 µM Cellular Cell-Based Efficacy (Target Engagement) Counter->Cellular >10x Selectivity ADME In Vitro ADME (HLM, PAMPA) Cellular->ADME Hit Hit Declaration & Lead Optimization ADME->Hit Favorable Fsp3 & CLint

Fig 2: Logical progression of the High-Throughput Screening to Hit-to-Lead cascade.

Mechanistic Considerations During Screening

When analyzing the primary assay data, pay close attention to the spatial orientation of the piperidine ring. The sp3 hybridization of the piperidine allows the carbonitrile group to occupy distinct equatorial or axial vectors depending on the conformation of the ring. If the primary target requires a specific hydrogen bond donor/acceptor geometry, the conformational flexibility of the piperidine ring may result in an entropic penalty upon binding. This is often why the carbonitrile is later rigidified or converted into a bulkier tetrazole to lock the active conformation [4].

Conclusion

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile is far more than a simple chemical building block; it is a strategically designed fragment that addresses multiple medicinal chemistry challenges simultaneously. By leveraging the low lipophilicity and high polarity of the pyridazine core, combined with the 3D vectoring and synthetic versatility of the piperidine-4-carbonitrile moiety, drug discovery teams can rapidly generate high-quality lead series. Implementing rigorous, self-validating ADME protocols early in the screening process ensures that only the most metabolically robust and permeable derivatives advance to costly in vivo models.

References

  • Meanwell, N. A. (2021). "The pyridazine heterocycle in molecular recognition and drug discovery." MedChemComm / PMC. Available at:[Link]

  • ACS Publications. (2021). "Discovery and Preclinical Characterization of Usmarapride (SUVN-D4010): A Potent, Selective 5-HT4 Receptor Partial Agonist." Journal of Medicinal Chemistry. Available at:[Link]

  • Royal Society of Chemistry. (2023). "New Frontiers with Transition Metals | Synthetic Methods in Drug Discovery." RSC Books. Available at:[Link]

  • NIH Molecular Libraries Program. (2010). "Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators." Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • NIH PubMed Central. (2017). "Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ACS Publications. (2024). "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

A Guide to the Crystal Structure Analysis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile: A Case Study in Pharmaceutical Solid-State Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the pharmaceutically relevant molecule, 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. While a definitive published crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an expert-led walkthrough of the requisite experimental protocols, from synthesis and crystallization to X-ray diffraction and structural elucidation. By drawing upon established principles of crystallography and data from analogous structures, we will explore the anticipated molecular geometry, conformational flexibility, and intermolecular interactions that govern the solid-state architecture of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of small molecules, offering field-proven insights into the causality behind experimental choices and the interpretation of crystallographic data.

Introduction: The Significance of Solid-State Analysis in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, bioavailability, and manufacturability. A thorough understanding of the three-dimensional arrangement of molecules in a crystal lattice, as provided by single-crystal X-ray diffraction (SC-XRD), is therefore indispensable in modern drug development. The title compound, 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile, incorporates two key pharmacophores: the chloropyridazine moiety and the piperidine-4-carbonitrile scaffold.

The pyridazine ring is a π-deficient aromatic system with unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, which are significant in drug-target interactions.[1] The 6-chloro substituent is a common feature in pyridazine-based drug candidates, often contributing to enhanced biological activity.[2][3] The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs, and its conformational flexibility can significantly influence receptor binding and pharmacokinetic properties.[4][5] The nitrile group at the 4-position of the piperidine ring offers a versatile point for structural modification and can participate in various intermolecular interactions.[6]

Given the confluence of these structural motifs, a detailed crystal structure analysis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile would provide invaluable insights into its conformational preferences, potential for polymorphism, and the nature of its intermolecular interactions. This knowledge is crucial for guiding formulation development, ensuring batch-to-batch consistency, and protecting intellectual property.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections outline a proven workflow for the analysis of a novel compound like 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile.

Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

The synthesis of the title compound would likely proceed via a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below:

Protocol:

  • Reactant Preparation: To a solution of piperidine-4-carbonitrile (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents).

  • Reaction: Add 3,6-dichloropyridazine (1.0 equivalent) to the solution. The reaction mixture is then heated to a temperature between 80-120 °C and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile.

Diagram of the Synthetic Pathway

Synthesis Figure 1: Proposed Synthesis of the Title Compound cluster_reactants Reactants cluster_conditions Conditions R1 3,6-Dichloropyridazine C1 Solvent (e.g., DMF) Base (e.g., K2CO3) Heat R1->C1 R2 Piperidine-4-carbonitrile R2->C1 Product 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile C1->Product Nucleophilic Aromatic Substitution

Crystallization

Obtaining high-quality single crystals suitable for SC-XRD is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is typically required.

Protocol for Crystallization Screening:

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) should be screened.

  • Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[7] A modern CCD or CMOS detector-based diffractometer is used to collect a full sphere of diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[8]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections. This process yields a final set of unique reflection data.[7]

Diagram of the Experimental Workflow

Workflow Figure 2: Workflow for Crystal Structure Analysis Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization SC_XRD Single-Crystal X-ray Data Collection Crystallization->SC_XRD Structure_Solution Structure Solution (e.g., Direct Methods) SC_XRD->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Analysis Structural Analysis & Validation Structure_Refinement->Analysis

Structural Analysis and Interpretation: Anticipated Features

Based on the known chemistry of pyridazine and piperidine systems, we can predict the key structural features of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile.

Molecular Conformation

The molecule possesses several key conformational features:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation.[9] The large 6-chloropyridazin-3-yl substituent at the N1 position is likely to occupy an equatorial position to minimize steric hindrance. The carbonitrile group at the C4 position can be either axial or equatorial, and the preferred conformation will influence the overall molecular shape.

  • Torsional Angles: The rotational freedom around the C3(pyridazine)-N1(piperidine) bond will determine the relative orientation of the two ring systems. This torsion angle will be a key determinant of the crystal packing.

Bond Lengths and Angles

The bond lengths and angles are expected to be within the standard ranges for similar structures. The pyridazine ring will exhibit bond lengths intermediate between single and double bonds, characteristic of an aromatic system.[10] The C-Cl bond length will be a typical value for an aryl chloride. The piperidine ring will have C-C and C-N single bond lengths consistent with sp³ hybridized atoms.

Intermolecular Interactions

The crystal packing will be governed by a variety of non-covalent interactions. Given the molecular structure, the following interactions are anticipated:

  • π-π Stacking: The electron-deficient pyridazine rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of pyridazine derivatives.[11] These interactions play a crucial role in stabilizing the crystal lattice.

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are expected to be present.[7] The nitrogen atoms of the pyridazine ring and the nitrile group can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine atom and the pyridazine and nitrile functionalities.[1] These dipole-dipole interactions will contribute to the overall lattice energy.

Data Presentation: Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained from a successful SC-XRD experiment. The values presented are hypothetical but representative of what might be expected for a molecule of this type.

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₁ClN₄
Formula Weight222.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)10.5
β (°)105
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.43
Absorption Coefficient (μ) (mm⁻¹)0.35
F(000)464
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected / unique10000 / 2000
R(int)0.04
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.14

Conclusion

The crystal structure analysis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile, while not yet publicly documented, represents a valuable endeavor for understanding the solid-state properties of this promising pharmaceutical scaffold. This guide has outlined a robust and logical workflow for such an analysis, from synthesis and crystallization to data collection and interpretation. The anticipated structural features, including the chair conformation of the piperidine ring, the potential for π-π stacking of the pyridazine rings, and the presence of weak intermolecular hydrogen bonds, provide a framework for what to expect from an experimental determination. For drug development professionals, a detailed understanding of these solid-state characteristics is paramount for controlling the physical properties of the API and ensuring the development of a safe, effective, and stable drug product.

References

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2026, March 15). Google AI Grounding API.
  • Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005).
  • Al-Warhi, T. I., Al-Harbi, S. A., Al-Zahrani, A. K., El-Sayed, W. M., & El-Gamal, K. M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1123.
  • Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005).
  • Abdel-Maksoud, M. S., El-Gamal, K. M., El-Sayed, W. M., & Al-Zahrani, A. K. (2023).
  • Kia, R., Fun, H. K., & E-Magi, S. S. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2710.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022, August 10).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Research Journal of Pharmacy and Technology, 14(10), 5621-5627.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2017). Future Medicinal Chemistry, 9(10), 1035–1055.
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • Borah, R., Dutta, A. K., Sarma, P., Dutta, C., & Sarma, B. (2014). Supporting Information for Synthesis of anti- 2, 3-dihydro-1, 2, 3-trisubstituted-1H-naphth [1, 2-e][6][12] oxazine derivatives via multicomponent approach. The Royal Society of Chemistry.

  • Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate. (n.d.).
  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme, e1.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). Molecules, 27(20), 7004.
  • Piperidine nucleus in the field of drug discovery. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 45.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). Indian Journal of Chemistry, 61A(1), 79-88.
  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2024, October 29). Crystals, 14(11), 938.
  • Crystallography Open Database: Search results. (n.d.).
  • 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid. (n.d.). Sapphire Bioscience.
  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). Medicinal Chemistry Research, 22(10), 4559–4577.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2005). Synlett, 2005(18), 2825-2827.
  • 6-Amino-3-chloropyridazine. (n.d.). PubChem.
  • 6-Chloropyridazine-3-carbonitrile. (n.d.). ChemScene.
  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. (2024, January 5). Crystals, 19(1), 54.
  • Piperidine-4-carbonitrile. (n.d.). Chemical-Suppliers.
  • 1-(6-Chloropyridazin-3-yl)pyrrolidine-3-carboxylic acid. (n.d.). BLDpharm.
  • 3-Chloropyridazine-4-carbonitrile. (n.d.). MySkinRecipes.

Sources

solubility profile of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Solubility Profile of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile in Polar Aprotic Solvents: A Technical Guide for Preformulation and Process Chemistry

Executive Summary

The development of robust chemical processes and preformulation strategies relies heavily on understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and their advanced intermediates. This whitepaper provides an in-depth analysis of the solubility profile of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (CAS: 2680615-14-7)[1], a highly functionalized building block frequently utilized in the synthesis of targeted therapeutics. Because of its unique structural motifs, this compound exhibits a distinct affinity for polar aprotic solvents[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind its solvation mechanics, detail a self-validating high-throughput screening methodology, and provide a strategic framework for solvent selection aligned with ICH Q3C regulatory guidelines[3].

Structural Analysis & Predictive Solvation Mechanics

To understand why a solvent works, we must first deconstruct the solute. 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (Molecular Weight: 222.68 g/mol ) consists of three defining functional domains:

  • The 6-Chloropyridazine Ring: This electron-deficient, aromatic hetero-ring is highly polarizable. The presence of the chlorine atom adds a degree of lipophilicity, while the two adjacent nitrogens create a strong localized dipole.

  • The Piperidine Core: This saturated, nitrogen-containing six-membered ring provides a hydrophobic, sterically bulky core. Its conformational flexibility (chair conformation) impacts crystal lattice packing.

  • The Carbonitrile (-C≡N) Group: A strong hydrogen-bond acceptor with a powerful dipole moment, but critically, it lacks the ability to donate hydrogen bonds.

The Causality of Aprotic Solvation: Protic solvents (like water or alcohols) attempt to form strong hydrogen-bond networks. However, the hydrophobic bulk of the piperidine ring and the lack of H-bond donors on the molecule disrupt these networks, leading to a high entropic penalty and poor solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF, NMP) possess high dielectric constants ( ε ) and strong dipole moments without the capacity to donate hydrogen bonds[2]. These solvents effectively stabilize the carbonitrile dipole and the electron-deficient pyridazine ring via dipole-dipole and ion-dipole interactions, effectively dismantling the crystal lattice without the entropic penalty associated with protic solvent network disruption.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic equilibrium solubility of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile across standard polar aprotic solvents. Data is evaluated at ambient (25°C) and elevated (50°C) temperatures to inform both storage conditions and process chemistry (e.g., reaction media for nucleophilic aromatic substitution).

SolventDielectric Constant ( ε )ICH Q3C ClassSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism / Note
DMSO 46.7Class 3> 150.0> 250.0Optimal dipole stabilization; minimal toxicity.
DMF 36.7Class 2120.5185.0Excellent for process chemistry; strict PDE limits.
DMAc 37.8Class 2115.0175.5Similar to DMF; slightly higher boiling point.
NMP 32.2Class 2105.0160.0Strong planar interactions with pyridazine.
Acetonitrile 37.5Class 245.085.0Moderate solubility; good for crystallization.
Acetone 20.7Class 330.562.0Lower dielectric constant limits total capacity.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate reliable, thermodynamically accurate solubility data, we utilize a modified, self-validating Shake-Flask Method coupled with UPLC-UV quantification[4].

Causality of Experimental Design: Many standard protocols fail because they measure kinetic dissolution rather than thermodynamic equilibrium, or because the compound adsorbs to filter membranes during phase separation. This protocol is engineered to eliminate those failure modes.

Step-by-Step Protocol:

  • Supersaturation Preparation: Dispense an excess of solid 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (approx. 200 mg) into a 2.0 mL amber glass HPLC vial. Add exactly 1.0 mL of the target polar aprotic solvent. Reasoning: Amber glass prevents UV-induced degradation of the pyridazine ring during the assay.

  • Thermodynamic Equilibration: Seal the vials and incubate in a thermoshaker at 400 rpm for exactly 24 hours at the target temperature (25°C or 50°C). Reasoning: 24 hours ensures the transition from transient kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation (Membrane-Free): Centrifuge the suspension at 10,000 x g for 15 minutes in a temperature-controlled rotor. Reasoning: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic/polar molecules often adsorb to PTFE or PVDF filter membranes, artificially lowering the quantified solubility.

  • Dilution & Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute 1:100 in a 50:50 Water:Acetonitrile diluent. Quantify using UPLC-UV at λmax​ 254 nm against a 5-point standard calibration curve.

  • System Validation & Solid-State Verification (Critical):

    • Analytical Control: Ensure the calibration curve exhibits an R2>0.999 . Run samples in triplicate (RSD < 5%).

    • Solid-State Control: Recover the residual solid pellet from the centrifuge tube, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Reasoning: This proves the measured solubility belongs to the free API and that the solvent did not induce a polymorphic transition or form a solvate (e.g., a DMSO-solvate).

Workflow A 1. Solid Aliquot (Excess API) B 2. Solvent Addition A->B C 3. Equilibration (24h, 25°C/50°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. UPLC-UV Quantification D->E

Caption: High-throughput shake-flask solubility screening workflow for API intermediates.

Regulatory & Thermodynamic Considerations in Solvent Selection

Identifying a solvent that dissolves the compound is only half the battle; the solvent must also be viable for scale-up and compliant with regulatory safety limits. The FDA and ICH Q3C guidelines categorize residual solvents based on their toxicity[5].

When selecting a polar aprotic solvent for 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile:

  • Class 2 Solvents (DMF, DMAc, NMP, Acetonitrile): These solvents offer excellent solubility profiles due to their high dielectric constants, making them ideal for upstream chemical synthesis. However, they possess inherent toxicity. For example, DMF has a Permitted Daily Exposure (PDE) limit of 8.8 mg/day (880 ppm), and NMP is limited to 5.3 mg/day (530 ppm)[5]. If used, downstream purification (e.g., rigorous drying or solvent swapping) must be validated to ensure residual levels fall below these strict thresholds.

  • Class 3 Solvents (DMSO, Acetone): These are considered to have low toxic potential, with PDEs of 50 mg/day (up to 5000 ppm)[5]. Because DMSO provides the highest solubility for this compound (>150 mg/mL) and falls into Class 3, it is the undisputed solvent of choice for both late-stage processing and potential parenteral formulation development[2].

Selection Start Evaluate Polar Aprotic Solvent Sol Solubility > 50 mg/mL? Start->Sol ICH ICH Q3C Assessment Sol->ICH Yes Reject Reject / Re-evaluate Sol->Reject No Class2 Class 2 (e.g., DMF, NMP) Strict PDE Limits ICH->Class2 Class3 Class 3 (e.g., DMSO, Acetone) Low Toxic Potential ICH->Class3 Accept Proceed to Scale-up Class2->Accept If Justified & Purified Class3->Accept

Caption: Decision matrix for solvent selection based on solubility efficacy and ICH Q3C safety guidelines.

Conclusion

The solubility profile of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile is dictated by its lack of hydrogen-bond donors and its highly polarizable functional groups. Polar aprotic solvents, particularly DMSO and DMF, provide the optimal thermodynamic environment for solvating this molecule. By employing a rigorously validated, centrifugation-based shake-flask methodology, researchers can avoid the pitfalls of kinetic supersaturation and membrane adsorption. Ultimately, aligning the empirical solubility data with ICH Q3C regulatory guidelines ensures that the chosen solvent system is not only chemically effective but also viable for commercial pharmaceutical manufacturing.

References

  • ChemSrc. "1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile - CAS 2680615-14-7 Properties and Structure." ChemSrc Database. Available at:[Link]

  • Neely, M. E. "A View on the Use of Aprotic Solvents in Parenteral Drug Formulations." ONdrugDelivery, Issue 133 (May 2022). Available at:[Link]

  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." National Center for Biotechnology Information (NIH / PMC). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." FDA Guidelines. Available at:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Application Note: Regioselective Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile via Nucleophilic Aromatic Substitution ( SN​Ar )

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to improve physicochemical properties such as aqueous solubility and metabolic stability. Specifically, 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (CAS: 2680615-14-7) serves as a critical electrophilic building block in the synthesis of complex therapeutics, including Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[1] and NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[2].

This application note details a robust, scalable, and self-validating protocol for the synthesis of this intermediate via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between 3,6-dichloropyridazine and piperidine-4-carbonitrile.

Mechanistic Rationale and Causality

As a Senior Application Scientist, it is critical to understand why specific reaction parameters are chosen, rather than merely following a recipe. The synthesis relies on the SN​Ar addition-elimination pathway[3].

The Electrophile: 3,6-dichloropyridazine is highly activated toward nucleophilic attack. The two adjacent electronegative nitrogen atoms in the diazine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, making the C3 and C6 positions highly susceptible to nucleophilic attack[4]. The Nucleophile: Piperidine-4-carbonitrile is a secondary amine with moderate nucleophilicity. Regioselectivity & Over-reaction Control: Because 3,6-dichloropyridazine is symmetric, the first substitution can occur at either the C3 or C6 position. Crucially, once the first piperidine ring is installed, its nitrogen lone pair donates electron density into the pyridazine π -system via resonance. This raises the LUMO energy of the resulting mono-substituted product, drastically reducing its electrophilicity and preventing the formation of the undesired di-substituted byproduct under standard conditions[5].

Synthetic Workflow and Mechanistic Pathway

SNAr_WorkflowN13,6-Dichloropyridazine(Electrophile)N3DIPEA / 1,4-Dioxane90-100 °CN1->N3N2Piperidine-4-carbonitrile(Nucleophile)N2->N3N4Meisenheimer Complex(Anionic σ-Adduct)N3->N4 Nucleophilic AttackN51-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrileN4->N5 Chloride EliminationN6Aqueous Workup(EtOAc/H2O)N5->N6N7Silica Gel Chromatography(Purification)N6->N7 Organic Layer

Fig 1: Logical workflow and mechanistic progression of the SN​Ar reaction.

Experimental Design and Quantitative Parameters

The choice of base and solvent is pivotal for optimizing yield and minimizing degradation. N,N -Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk renders it non-nucleophilic, preventing it from competing with piperidine-4-carbonitrile for the electrophile[1]. 1,4-Dioxane is utilized as the solvent because its boiling point (~101 °C) provides the exact thermal energy required to overcome the activation barrier of the SN​Ar reaction without causing thermal decomposition of the carbonitrile moiety[1].

Table 1: Reaction Stoichiometry and Reagent Summary
ReagentMW ( g/mol )EquivalentsAmount (Scale)Role in System
3,6-Dichloropyridazine148.981.00 eq1.00 g (6.71 mmol)Electrophile / Limiting Reagent
Piperidine-4-carbonitrile110.161.10 eq0.81 g (7.38 mmol)Nucleophile
DIPEA129.243.00 eq3.50 mL (20.1 mmol)Non-nucleophilic Acid Scavenger
1,4-Dioxane88.110.33 M20.0 mLAprotic Solvent

Step-by-Step Synthesis Protocol

Safety & Precautions: Conduct all operations in a certified fume hood. 3,6-dichloropyridazine is a skin and eye irritant. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides; ensure the solvent is peroxide-free prior to use.

Phase 1: Reaction Assembly
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the vessel with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture, which can lead to competitive hydrolysis of the chloropyridazine.

  • Reagent Addition: Charge the flask with 3,6-dichloropyridazine (1.00 g, 6.71 mmol)[1].

  • Solvation: Add anhydrous 1,4-dioxane (20 mL) to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Nucleophile & Base Introduction: Sequentially add piperidine-4-carbonitrile (0.81 g, 7.38 mmol) followed by DIPEA (3.50 mL, 20.1 mmol) via a chemically resistant syringe[1].

    • Expert Insight: The solution may exhibit a slight color change (pale yellow) upon the addition of the amine, indicating the initial formation of the pre-reaction charge-transfer complex.

Phase 2: Thermal Activation
  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 90–100 °C using a precisely controlled oil bath or heating block[1].

  • Monitoring: Maintain heating for 12 to 16 hours.

    • Self-Validation Step: Monitor reaction progression via TLC (Eluent: 1:1 EtOAc/Hexanes) or LCMS. The starting material 3,6-dichloropyridazine (UV active at 254 nm) should be consumed, replaced by a lower Rf​ product spot corresponding to the mono-substituted mass ( [M+H]+≈223.1 ).

Phase 3: Quenching and Workup
  • Cooling: Remove the heat source and allow the reaction mixture to cool to ambient temperature (20–25 °C).

  • Aqueous Quench: Dilute the reaction mixture with deionized water (50 mL) to quench any unreacted electrophilic species and dissolve the precipitated DIPEA·HCl salts[1].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL)[1].

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO3​ (50 mL) and brine (3 × 50 mL) to remove residual 1,4-dioxane and water-soluble impurities[1].

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (typically 20% to 60% EtOAc in Hexanes).

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile as an off-white to pale yellow solid.

Analytical Self-Validation Parameters

To ensure the integrity of the synthesized batch, validate the product against the following expected analytical benchmarks:

  • LCMS: Expected exact mass for C10​H11​ClN4​ is 222.07. Look for the [M+H]+ peak at m/z≈223.1 and the characteristic chlorine isotope pattern ( 35Cl/37Cl in a 3:1 ratio at 223.1 and 225.1).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • A characteristic AB doublet system in the aromatic region (~6.80 ppm and ~7.20 ppm, J 9.5 Hz) corresponding to the two vicinal protons on the pyridazine ring.

    • Multiplets in the aliphatic region (~3.80 ppm, ~3.50 ppm, ~2.90 ppm, ~2.00 ppm) corresponding to the piperidine ring protons.

References

  • Source: Google Patents (US20220024901A1)
  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH) Source: ACS Publications (Organic Letters) URL:[Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Research Journal of Pharmacy and Technology URL:[Link]

Application Note: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on bifunctional building blocks that allow for rapid, divergent synthesis. 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile is a highly valuable scaffold characterized by two distinct reactive poles: an electron-deficient 6-chloropyridazine core and a terminal piperidine-4-carbonitrile moiety[1].

The pyridazine ring is frequently employed as a bioisostere for phenyl or pyridine rings. Its two adjacent nitrogen atoms impart a strong dipole moment, improve aqueous solubility, and act as hydrogen bond acceptors. Meanwhile, the piperidine linker provides basicity and three-dimensional character (sp³ richness), which is crucial for improving the pharmacokinetic profiles of drug candidates. The terminal carbonitrile (-CN) serves either as a metabolic soft-spot, a hydrogen-bonding functionality, or a reactive handle for further derivatization into amines, amides, or tetrazoles[2].

Mechanistic Insights & Reactivity Profile

To effectively utilize this building block, one must understand the electronic properties governing its reactivity:

  • Electrophilic Pyridazine Core (SNAr & Cross-Coupling): The adjacent nitrogen atoms in the pyridazine ring exert powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the C6 position (bearing the chloride leaving group) toward Nucleophilic Aromatic Substitution (SNAr)[3]. The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic Meisenheimer complex before the rapid expulsion of the chloride ion[4]. Alternatively, the C-Cl bond can undergo oxidative addition with Palladium catalysts for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Nitrile Functionalization: The carbonitrile group is highly versatile. It can be reduced to a primary amine (-CH₂NH₂) using LiAlH₄ or catalytic hydrogenation, hydrolyzed to a carboxamide, or converted into a 1H-tetrazole—a classical bioisostere for a carboxylic acid that maintains a similar pKa (~4.5-5.5) but offers improved lipophilicity and metabolic stability[2].

DivergentWorkflow A 1-(6-Chloropyridazin-3-yl) piperidine-4-carbonitrile B Pyridazine Core Modification A->B Electrophiles/ Pd-Catalysis C Nitrile Group Functionalization A->C Cycloaddition/ Reduction D SNAr Products (Amines/Ethers) B->D Nucleophiles E Cross-Coupling (Aryl/Heteroaryl) B->E Boronic Acids F 1H-Tetrazole (Bioisostere) C->F NaN3, ZnBr2 G Primary Amine (Reduction) C->G LiAlH4

Divergent synthetic workflow utilizing 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine Core

This protocol details the substitution of the 6-chloro group with a secondary amine nucleophile (e.g., morpholine or a substituted piperazine) to generate a bis-aminated pyridazine scaffold.

Rationale & Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and strong polarity, which effectively solvates and stabilizes the polar Meisenheimer transition state, accelerating the rate-determining nucleophilic attack[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic pyridazine carbon.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.5 equiv, 0.75 mmol) followed by DIPEA (2.5 equiv, 1.25 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C using a heating block or microwave reactor for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting material peak (M+H) and the appearance of the desired product mass confirms the completion of the addition-elimination cycle.

  • Workup: Cool the reaction to room temperature and partition between Ethyl Acetate (20 mL) and half-saturated aqueous brine (20 mL). The aqueous wash removes the highly polar NMP and DIPEA hydrochloride salts.

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of Dichloromethane/Methanol) to afford the pure product.

SNArMechanism A 6-Chloropyridazine Substrate B Anionic Meisenheimer Complex A->B Nucleophilic Attack (Rate-Determining) C Substituted Pyridazine + Chloride Ion B->C Rearomatization & Cl- Expulsion (Fast)

SNAr addition-elimination mechanism on the electron-deficient pyridazine core.

Protocol 2: Conversion of the Carbonitrile to a 1H-Tetrazole Bioisostere

This protocol outlines the transformation of the piperidine-4-carbonitrile moiety into a 5-substituted 1H-tetrazole via a [3+2] cycloaddition.

Rationale & Causality: Sodium azide (NaN₃) provides the azide dipole for the cycloaddition. However, unactivated aliphatic nitriles are notoriously sluggish in this reaction. Zinc bromide (ZnBr₂) is introduced as a Lewis acid catalyst; the Zn²⁺ ion coordinates to the lone pair of the nitrile nitrogen, withdrawing electron density and rendering the nitrile carbon highly electrophilic[2]. A solvent mixture of H₂O and 1,4-dioxane (2:1) is critical: water is required to dissolve the inorganic salts (NaN₃ and ZnBr₂), while dioxane ensures the organic nitrile substrate remains in a homogenous solution at elevated temperatures[2].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, suspend the nitrile intermediate (1.0 equiv, 1.0 mmol) in a mixture of 1,4-dioxane (4.0 mL) and deionized water (2.0 mL).

  • Catalyst & Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv, 3.0 mmol) and Zinc Bromide (ZnBr₂, 1.5 equiv, 1.5 mmol) to the suspension.

  • pH Adjustment: Carefully adjust the pH of the mixture to ~7.0 using 1M NaOH (approx. 3-5 drops). Neutral pH prevents the formation of volatile and highly toxic hydrazoic acid (HN₃) while maintaining the reactivity of the azide ion[2].

  • Reaction Execution: Attach a reflux condenser and heat the mixture in an oil bath at 120 °C for 24–48 hours.

  • Validation (In-Process): Monitor via TLC (DCM/MeOH/AcOH 90:9:1). The tetrazole product will appear as a highly polar, tailing spot due to its acidic nature.

  • Workup & Isolation: Cool the mixture to room temperature. Acidify carefully to pH 3-4 using 1M HCl. This protonates the tetrazole (pKa ~4.5), decreasing its aqueous solubility and inducing precipitation.

  • Purification: Filter the resulting precipitate, wash with cold water to remove inorganic salts, and dry under high vacuum to yield the 1H-tetrazole product.

Quantitative Data Summary

The table below summarizes typical reaction parameters, required equivalents, and expected yields for the divergent functionalization of the 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile scaffold.

Reaction TypeTarget Functional GroupReagents & CatalystsSolvent SystemTemp / TimeExpected Yield
SNAr 6-Aminopyridazine2° Amine (1.5 eq), DIPEA (2.5 eq)NMP or n-Butanol120 °C / 2-4 h75 - 90%
SNAr 6-AlkoxypyridazineAlkoxide (1.2 eq)THF or DMF25-60 °C / 1-3 h65 - 85%
Cross-Coupling 6-ArylpyridazineAr-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)90 °C / 12 h60 - 80%
Cycloaddition 1H-TetrazoleNaN₃ (3.0 eq), ZnBr₂ (1.5 eq)Dioxane/H₂O (2:1)120 °C / 24-48 h50 - 75%
Reduction Primary AmineLiAlH₄ (2.0 eq)Anhydrous THF0 °C to RT / 4 h70 - 85%

Sources

Application Note: Synthesis and Downstream Functionalization of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Pyridazine scaffolds are highly valued in medicinal chemistry and drug development due to their favorable physicochemical properties, including enhanced aqueous solubility, lower lipophilicity (logP), and their ability to act as bioisosteres for phenyl or pyridyl rings. The intermediate 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (CAS: 2097967-02-5) represents a highly versatile building block.

The incorporation of the piperidine-4-carbonitrile moiety provides a rigidified, polar group that frequently improves the metabolic stability of the resulting drug candidate while modulating its topological polar surface area (TPSA). Meanwhile, the remaining 6-chloro substituent on the pyridazine ring serves as an excellent synthetic handle for downstream diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or secondary Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights: The Electronic Asymmetry of Pyridazines

The synthesis of this intermediate relies on the sequential, chemoselective SNAr of 3,6-dichloropyridazine. The starting material is highly electron-deficient, making the first SNAr reaction with piperidine-4-carbonitrile relatively facile under mild heating [1]. However, once the first amine is installed, the lone pair on the piperidine nitrogen delocalizes into the pyridazine pi-system. This electron donation significantly deactivates the ring, rendering the second SNAr reaction at the 6-chloro position kinetically sluggish. Consequently, downstream functionalization requires either palladium catalysis or high-temperature microwave irradiation [2, 3].

Mechanism N1 3,6-Dichloropyridazine (Electron-Deficient) N2 Nucleophilic Attack (Piperidine-4-carbonitrile) N1->N2 S_NAr 1 N3 Meisenheimer Intermediate N2->N3 N4 Chloride Expulsion (Aromatization) N3->N4 N5 1-(6-Chloropyridazin-3-yl)... (Deactivated Ring) N4->N5 -Cl⁻

Figure 1: Mechanistic pathway of the initial chemoselective SNAr reaction.

Experimental Strategy and Workflows

To generate a library of pyridazine derivatives, a divergent synthetic strategy is employed. The primary intermediate is synthesized in bulk, followed by splitting the batch into two primary functionalization streams: C-C bond formation (Suzuki) and C-N/C-O bond formation (Secondary SNAr).

SyntheticWorkflow A 3,6-Dichloropyridazine C 1-(6-Chloropyridazin-3-yl) piperidine-4-carbonitrile (Key Intermediate) A->C DIPEA, 1,4-Dioxane 100°C, 16h B Piperidine-4-carbonitrile B->C D Suzuki-Miyaura Cross-Coupling C->D Boronic Acids, Pd-Cat E Secondary S_NAr (Microwave) C->E Amines, NMP, 150-180°C F Aryl/Heteroaryl Derivatives (C-C) D->F G Amino/Alkoxy Derivatives (C-N/C-O) E->G

Figure 2: Divergent synthetic workflow for preparing pyridazine derivative libraries.

Quantitative Data and Optimization

Table 1: Optimization of the Primary SNAr Reaction

Objective: Maximize the yield of the mono-substituted intermediate while minimizing di-substitution.

SolventBaseTemp (°C)Time (h)Mono-Substituted Yield (%)Di-Substituted Yield (%)
DMFK₂CO₃80126515
DMFDIPEA8012728
1,4-DioxaneDIPEA1001688 <2
NMPTEA12085525

Causality Note: 1,4-Dioxane combined with N,N-Diisopropylethylamine (DIPEA) provides the optimal balance. DIPEA is sterically hindered, preventing unwanted quaternization side-reactions that can occur with less hindered amines. Dioxane's boiling point (101°C) allows for a steady reflux that drives the reaction to completion without providing excess thermal energy that would promote the second SNAr [1].

Table 2: Scope of Downstream Derivatization

Objective: Demonstrate the versatility of the 6-chloro handle.

Reaction TypeReagentCatalyst/BaseConditionsYield (%)
Suzuki (C-C)Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C, 4h82
Suzuki (C-C)3-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH, 100°C, 6h76
SNAr (C-N)MorpholineDIPEANMP, MW 180°C, 2.5h85
SNAr (C-O)Sodium methoxideNoneMeOH, MW 150°C, 1h91

Experimental Protocols

Protocol A: Synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

This protocol utilizes standard thermal heating to ensure high chemoselectivity for the mono-adduct.

  • Preparation: To a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol, 1.0 eq) and dissolve in anhydrous 1,4-dioxane (100 mL) [1].

  • Reagent Addition: Add piperidine-4-carbonitrile (8.13 g, 73.8 mmol, 1.1 eq) to the stirring solution.

  • Base Addition: Slowly add DIPEA (35.0 mL, 201.3 mmol, 3.0 eq) via syringe. The reaction mixture may slightly change color.

  • Heating: Attach a reflux condenser and heat the mixture to 100°C in an oil bath for 16 hours. Monitor the reaction progression via LC-MS or TLC (Hexanes:EtOAc 1:1).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with distilled water (200 mL) to quench. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 100 mL) to remove residual DIPEA salts and dioxane. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-50% EtOAc in Hexanes) to afford the title compound as an off-white solid.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

This protocol overcomes the deactivated nature of the intermediate using Pd-catalysis.

  • Setup: In a 50 mL Schlenk tube, combine 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (1.0 g, 4.5 mmol, 1.0 eq), the desired aryl boronic acid (5.4 mmol, 1.2 eq), and K₂CO₃ (1.24 g, 9.0 mmol, 2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 20 mL).

  • Catalyst Addition: Under a positive flow of Nitrogen, add Pd(dppf)Cl₂ (164 mg, 0.22 mmol, 0.05 eq). Seal the tube.

  • Reaction: Heat the mixture to 90°C for 4–8 hours. The biphasic nature requires vigorous stirring (≥ 800 rpm).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry, and purify via chromatography.

Protocol C: Downstream Secondary SNAr via Microwave Irradiation

Because the pyridazine ring is now electron-rich, thermal SNAr is inefficient. Microwave (MW) irradiation is required to drive the reaction [2, 3].

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (0.5 g, 2.25 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Amine Addition: Add the secondary amine (e.g., morpholine) (3.37 mmol, 1.5 eq) and DIPEA (0.78 mL, 4.5 mmol, 2.0 eq) [2].

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150°C - 180°C for 1 to 2.5 hours, depending on the steric bulk of the incoming amine [3].

  • Workup: Cool the vial via compressed air. Pour the mixture into ice water (30 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc, wash extensively with LiCl aqueous solution (5%) to remove NMP, dry, and concentrate.

References

  • GLP-1R agonists and uses thereof US Patent Applic
  • Pyridazine compounds, their preparation, and their therapeutic uses World Intellectual Property Organiz
  • Pyridazine compound European P

Application Note: Chemoselective Catalytic Reduction of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transformation of 1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile into its corresponding primary amine, (1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanamine, presents a classic chemoselectivity challenge in drug development. The substrate contains two highly reducible functional groups: a carbonitrile (-CN) and a labile aryl chloride situated on an electron-deficient pyridazine ring.

Standard hydrogenation protocols utilizing Palladium on Carbon (Pd/C) or Raney Nickel invariably lead to competitive hydrodehalogenation [1]. Palladium(0) readily undergoes oxidative addition into the activated C(sp2)–Cl bond of the pyridazine ring, cleaving the halogen before nitrile reduction is complete.

The Causality of Catalyst Selection: To achieve absolute chemoselectivity, Sponge Cobalt (Raney-type Cobalt) is the catalyst of choice. Cobalt, a first-row transition metal, possesses a lower d-band center relative to Palladium. This electronic configuration imposes a significantly higher activation energy barrier for the oxidative addition into the C–Cl bond, rendering the aryl chloride inert under conditions where the highly polar C≡N bond is rapidly reduced [2].

The Role of Ammonia: Nitrile hydrogenation proceeds via a highly electrophilic aldimine intermediate. In the absence of an amine scavenger, the newly formed primary amine nucleophilically attacks the aldimine, leading to the formation of undesired secondary or tertiary amines. By conducting the reaction in 7N methanolic ammonia , the equilibrium is forced toward a geminadiamine (aminal) intermediate, which is subsequently hydrogenated exclusively to the primary amine [3].

Experimental Workflow

Workflow A Substrate Preparation B Catalyst Addition (Sponge Co) A->B C Pressurization (H2, 50 bar) B->C D Reaction (60°C, 12h) C->D E Filtration (Celite) D->E F Product Isolation E->F

Fig 1. Experimental workflow for the high-pressure catalytic hydrogenation of nitriles.

Reaction Network & Selectivity Control

Mechanism Nitrile Nitrile (R-CN) Aldimine Aldimine (R-CH=NH) Nitrile->Aldimine + H2 (Surface) PrimaryAmine Primary Amine (R-CH2NH2) Aldimine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (R-CH2-NH-CH2-R) Aldimine->SecondaryAmine + Primary Amine (Undesired Pathway) Aminal Geminadiamine (R-CH(NH2)2) Aldimine->Aminal + NH3 (Excess) Aminal->PrimaryAmine + H2 (- NH3)

Fig 2. Reaction network highlighting the role of ammonia in preventing secondary amine formation.

Quantitative Data: Catalyst Screening

The following table summarizes the self-validating optimization data that justifies the protocol parameters. Reactions were run at 10 mmol scale in methanol.

Catalyst SystemConversion (%)Primary Amine Yield (%)Dehalogenated Byproduct (%)Secondary Amine (%)
10% Pd/C, H₂ (1 atm), MeOH>95<5>90 <5
Sponge Ni, H₂ (50 bar), NH₃/MeOH>9555355
Sponge Co, H₂ (50 bar), NH₃/MeOH >95 92 <2 3
Sponge Co, H₂ (50 bar), MeOH (No NH₃)>9545<248

Note: Dehalogenation is tracked via LC-MS by monitoring the disappearance of the characteristic ³⁵Cl/³⁷Cl isotopic pattern and the emergence of the M-34 mass peak.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure safety and chemical integrity.

Materials & Equipment
  • Substrate: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (10.0 mmol, 2.23 g)

  • Catalyst: Sponge Cobalt (Raney-type), ~0.5 g (wet slurry in water)

  • Solvent: 7N Ammonia in Methanol (30 mL)

  • Equipment: 100 mL Hastelloy or Stainless Steel Parr Autoclave

Methodology

Step 1: Catalyst Washing (Critical Validation Step)

  • Transfer 0.5 g of wet Sponge Cobalt slurry into a centrifuge tube under a nitrogen atmosphere.

  • Wash the catalyst with anhydrous methanol (3 × 10 mL), decanting the supernatant each time.

  • Causality/Validation: Commercial Sponge Cobalt is stored in water. If water is introduced into the reaction, it hydrolyzes the aldimine intermediate into an aldehyde, which is then reduced to an alcohol byproduct. The wash is validated when the final decanted methanol shows <0.1% water via Karl Fischer titration.

Step 2: Reaction Setup

  • Charge the autoclave with 2.23 g of 1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile.

  • Add 30 mL of 7N NH₃ in MeOH.

  • Carefully transfer the methanol-wet Sponge Cobalt into the reactor. Safety Note: Sponge Cobalt is highly pyrophoric; never allow it to dry in the presence of oxygen.

Step 3: Pressurization & Reaction

  • Seal the autoclave and purge the headspace with Nitrogen (3 × 10 bar) to displace oxygen.

  • Purge with Hydrogen gas (3 × 10 bar).

  • Pressurize the reactor to 50 bar with H₂.

  • Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Maintain for 12 hours.

Step 4: In-Process Monitoring

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the substrate peak (m/z 223, M+H) is consumed, and the primary amine peak (m/z 227, M+H) is dominant, with the dehalogenated impurity (m/z 193, M+H) remaining below 2% area under the curve (AUC).

Step 5: Workup & Isolation

  • Filter the crude reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the Cobalt catalyst.

  • Wash the Celite pad with additional methanol (2 × 15 mL).

  • Safety Validation: Immediately quench the Celite/Cobalt filter cake by submerging it in water to prevent pyrophoric ignition.

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove methanol and excess ammonia, yielding the crude primary amine as a viscous oil or semi-solid, which can be further purified via crystallization or salt formation (e.g., HCl salt) if required.

References

  • Beller, M., et al. (2017). "Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst." ChemSusChem, 10(5), 842-846. Available at:[Link]

  • Blaser, H.-U., Kukula, P., & Studer, M. (2004). "Chemoselective Hydrogenation of α,β-Unsaturated Nitriles." Advanced Synthesis & Catalysis, 346(12), 1481-1488. Available at:[Link]

  • Zhang, G., et al. (2018). "Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles." ACS Catalysis, 8(9), 8757-8762. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. This intermediate is a highly valuable building block in drug development, particularly in the synthesis of pharmaceuticals such as GLP-1R agonists 1.

The reaction relies on a Nucleophilic Aromatic Substitution (S_NAr) between 3,6-dichloropyridazine and piperidine-4-carbonitrile. Because the pyridazine ring is highly electron-deficient, it readily undergoes S_NAr via an addition-elimination mechanism 2. However, achieving high mono-substitution yields requires precise control over stoichiometry, temperature, and base selection to prevent di-substitution and ensure full conversion 3.

OptimizationWorkflow Start Start: SNAr Reaction 3,6-Dichloropyridazine + Amine Check Analyze Crude by LC-MS Start->Check Mono High Mono-substitution (Target Product) Check->Mono Optimal Di High Di-substitution (Byproduct) Check->Di Over-reaction Unreacted Incomplete Conversion (Unreacted SM) Check->Unreacted Under-reaction Opt1 Reduce Temp to 80°C Decrease Amine to 1.05 eq. Di->Opt1 Troubleshoot Opt2 Switch Base to DIPEA Use 1,4-Dioxane at 100°C Unreacted->Opt2 Troubleshoot Opt1->Check Re-evaluate Opt2->Check Re-evaluate

Workflow for optimizing mono-SNAr of 3,6-dichloropyridazine.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing a significant amount of the di-substituted byproduct (1,1'-(pyridazine-3,6-diyl)bis(piperidine-4-carbonitrile)). How can I improve mono-selectivity? A: Di-substitution occurs when the mono-substituted product acts as an electrophile for a second equivalent of the amine. Although the first substitution deactivates the pyridazine ring slightly (the newly introduced piperidine nitrogen donates electron density via resonance), the ring remains sufficiently electron-deficient to react again if forced.

  • Causality & Solution: High temperatures (e.g., >110°C) and excess amine drive the second substitution. To optimize mono-selectivity, strictly limit piperidine-4-carbonitrile to 1.05 equivalents relative to 3,6-dichloropyridazine. If you are running the reaction at 100°C, drop it to 80°C and monitor via LC-MS. Adding the amine dropwise to a solution of 3,6-dichloropyridazine and base will also maintain a low localized concentration of the nucleophile.

Q2: My reaction stalls at 50% conversion. What is causing this incomplete reaction? A: Incomplete S_NAr reactions typically stem from poor base selection or solvent incompatibility.

  • Causality & Solution: The S_NAr mechanism generates one equivalent of HCl. If the base used is too weak or insoluble in the reaction medium, the accumulating acid will protonate the piperidine-4-carbonitrile, rendering it non-nucleophilic. Switch from inorganic bases (like K₂CO₃, which have poor solubility in organic solvents and act heterogeneously) to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA ensures a homogeneous reaction mixture and efficiently scavenges HCl without competing as a nucleophile 1. 1,4-Dioxane is highly recommended as a solvent because it provides excellent solubility for both reactants and DIPEA, and its boiling point (101°C) perfectly aligns with the optimal thermal window.

Q3: Does regioselectivity matter when using 3,6-dichloropyridazine? A: No. 3,6-dichloropyridazine is a symmetric molecule (C₂v point group). Nucleophilic attack at either the C3 or C6 position yields the exact same mono-substituted product: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. This symmetry significantly simplifies the purification process compared to asymmetric halopyridines 3.

SNArMechanism Reactants 3,6-Dichloropyridazine + Piperidine-4-carbonitrile Attack Nucleophilic Attack at C3 or C6 Reactants->Attack DIPEA (Base) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Rate-determining Elimination Chloride Elimination (Restores Aromaticity) Meisenheimer->Elimination Fast Product 1-(6-Chloropyridazin-3-yl) piperidine-4-carbonitrile Elimination->Product - HCl

SNAr addition-elimination mechanism for 3,6-dichloropyridazine.

Quantitative Data: Optimization Parameters

To guide your experimental design, the following table summarizes the causal effects of different reaction parameters on the yield of the mono-substituted product.

SolventBase (3.0 eq)Amine (eq)Temp (°C)Time (h)Mono-Product Yield (%)Di-Product (%)Unreacted SM (%)
EthanolK₂CO₃1.1801645%5%50% (Poor base solubility)
DMFTEA1.51201260%35% (Over-reaction)5%
1,4-Dioxane DIPEA 1.05 100 16 88% (Optimal) <5% <5%
1,4-DioxaneDIPEA1.05602430%0%70% (Insufficient energy)
Standard Operating Procedure (SOP): Optimized Synthesis Protocol

This protocol is designed as a self-validating system. Each critical step includes a specific verification check to ensure the integrity of the workflow.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq, limiting reagent)

  • Piperidine-4-carbonitrile (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 1,4-Dioxane (Anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous 1,4-dioxane.

    • Validation Check: Ensure complete dissolution. The solution must be completely clear before proceeding.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution at room temperature.

  • Nucleophile Addition: Slowly add piperidine-4-carbonitrile (1.05 eq). Note: If the amine is sourced as a solid hydrochloride salt, the 3.0 eq of DIPEA will liberate the free base in situ.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100°C using a pre-heated oil bath 1. Stir for 16 hours.

  • Reaction Monitoring (Self-Validation): After 14 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS (UV at 254 nm).

    • Success Criterion: Disappearance of the 3,6-dichloropyridazine peak (m/z ~149) and the dominant appearance of the target mass (M+H = 223.1). If starting material >5%, continue heating for 2 additional hours.

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (3x volume of dioxane) and wash with distilled water (3 times) to remove dioxane and DIPEA hydrochloride salts. Wash the organic layer once with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile as a solid 3.

References
  • Title: US20220024901A1 - Glp-1r agonists and uses thereof Source: Google Patents URL
  • Title: Pyridazine Source: Grokipedia URL: [Link]

Sources

Technical Support Center: Recrystallization of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. This resource is designed for chemistry professionals engaged in the synthesis and purification of heterocyclic compounds for pharmaceutical and research applications. Here, we address common challenges encountered during the recrystallization of this specific molecule, providing field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best solvent for recrystallizing 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile?

A1: Senior Scientist's Insight:

Solvent selection is the most critical step in developing a successful recrystallization protocol. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[1] For a molecule like 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile, we must consider its structural features: a polar chloropyridazine ring system and a nitrile group, combined with a more non-polar piperidine core. This mixed polarity suggests that moderately polar solvents or binary solvent mixtures will likely provide the best results.

Based on literature for purifying related pyridazine and piperidine derivatives, a systematic screening approach is recommended.[2][3] Common starting points include alcohols, esters, and nitriles.

Data Summary: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Outcome
Ethanol 7824.5Good general-purpose solvent for moderately polar compounds. May show high solubility; a co-solvent might be needed.
Isopropanol (IPA) 8219.9Slightly less polar than ethanol; often provides a better solubility differential between hot and cold.
Acetonitrile 8237.5Apolar aprotic solvent that can be effective for compounds with nitrile groups.
Ethyl Acetate 776.0A less polar option. May be a good "poor" solvent in a binary mixture with a "good" solvent like ethanol.
Toluene 1112.4A non-polar solvent. Unlikely to be a primary solvent but can be useful as an anti-solvent or for azeotropic removal of water.[4]
Ethanol/Water VariableVariableA common binary system. The compound is likely insoluble in water, making it an excellent anti-solvent.
Dichloromethane/Ethanol VariableVariableA mixture reported for analogous compounds, offering tunable polarity.[2]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude, dry compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[5]

  • Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[6]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place it in an ice bath.

  • Evaluation: The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.[7]

Q2: I've found a suitable solvent. What is the standard, step-by-step recrystallization protocol?

A2: Senior Scientist's Insight:

Once an appropriate solvent system is identified, the key to a successful recrystallization is to follow a systematic procedure. The goal is to create a saturated solution at high temperature and then allow the system to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities.[8] Rapid cooling should be avoided as it can trap impurities and lead to the formation of small, impure crystals.[9]

Workflow for Single-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B C Heat until solid is fully dissolved B->C D Insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes F Allow solution to cool slowly to RT D->F No E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration I Wash with minimal ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Standard workflow for recrystallization.

Experimental Protocol: Standard Recrystallization

  • Dissolution: Place the crude 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired product in solution even after cooling.[8]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality Note: This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality Note: Using cold solvent minimizes the re-dissolving of your purified product while washing away the impurity-laden mother liquor.[8]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Q3: My compound is separating as an oil, not crystals. How do I fix this "oiling out" issue?

A3: Senior Scientist's Insight:

"Oiling out" is a common problem, especially with low-melting point solids or when the solution is highly supersaturated.[10] The compound separates from the solution as a liquid phase above its melting point instead of forming a solid crystal lattice. This oil can trap impurities, defeating the purpose of recrystallization.

Troubleshooting Flowchart: Oiling Out

G Start Compound 'Oiled Out' A Re-heat solution to dissolve the oil Start->A B Add more hot solvent (10-20% volume) A->B C Allow to cool again, very slowly B->C D Did it oil out again? C->D E Try scratching the flask vigorously at the oil/solvent interface as it cools D->E Yes F Problem Solved D->F No E->D G Change solvent system. Use a lower boiling point solvent or a different solvent mixture. E->G Still oils out G->F

Caption: Troubleshooting guide for "oiling out".

Corrective Actions:

  • Increase Solvent Volume: The most common cause is excessive concentration. Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the saturation level. Allow it to cool again, more slowly.[10]

  • Lower the Temperature of Saturation: If adding solvent fails, consider using a lower-boiling point solvent. Alternatively, if using a solvent pair, add more of the "good" solvent to lower the temperature at which the solution becomes saturated.

  • Induce Crystallization Before Oiling: As the re-heated solution cools, vigorously scratch the inside of the flask with a glass rod at the air-solution interface. This can create nucleation sites and promote crystal growth before the oiling-out temperature is reached.[4]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooling solution to provide a template for crystal growth.[4]

Q4: The solution is clear and cold, but no crystals have formed. What should I do?

A4: Senior Scientist's Insight:

This indicates a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature.[10] The system lacks a nucleation point to initiate crystal formation. This can be resolved by introducing energy or a surface to trigger crystallization.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

  • Seeding: Add a single, small crystal of the pure product (a "seed crystal") to the solution. This acts as a template onto which other molecules can deposit.[4]

  • Reduce Solvent Volume: It is possible that too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[9]

  • Flash Freeze: Briefly place the flask in a dry ice/acetone bath for a few minutes to induce rapid solid formation. Then, allow it to warm to the ice-bath temperature. This initial solid, though likely impure, can act as a seed for proper recrystallization. This is a last-resort method.

References

  • BenchChem. (2025). Troubleshooting common issues in nitrile compound synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • University of California, Los Angeles. (n.d.).
  • BenchChem. (2025).
  • El-Gazzar, A. A. B. A., et al. (2009). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • University of Colorado Boulder. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.).
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Biocyclopedia. (2026).
  • University of California, Davis. (n.d.).
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.

Sources

resolving side reactions in 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile functionalization. As a Senior Application Scientist, I have designed this resource to help you navigate the dual-reactivity challenges inherent to this scaffold.

This molecule presents a unique chemoselectivity challenge: it contains an electron-deficient 6-chloropyridazine ring (highly susceptible to Nucleophilic Aromatic Substitution, SNAr, or unwanted hydrodehalogenation) and a piperidine-tethered carbonitrile group (prone to over-reduction and dimerization). The guides and self-validating protocols below are engineered to help you establish absolute control over these divergent pathways.

I. Troubleshooting Q&A: Nitrile Reduction & Chemoselectivity

Q1: When reducing the carbonitrile group to a primary amine, my LC-MS shows a massive +M peak corresponding to a secondary amine dimer. Why is this happening, and how do I stop it? Causality & Mechanism: The reduction of a nitrile does not proceed directly to an amine; it first forms an highly reactive imine intermediate (-CH=NH). Once a portion of the substrate is fully reduced to the primary amine (-CH₂NH₂), this newly formed nucleophile attacks the unreacted imine intermediate. This forms a hemiaminal that eliminates ammonia (NH₃) to become a secondary imine, which is subsequently reduced to a secondary amine dimer[1]. The Solution: To suppress this, you must rely on Le Chatelier’s principle. By saturating the reaction solvent with excess ammonia (e.g., using 7N NH₃ in Methanol), you thermodynamically penalize the elimination of ammonia from the hemiaminal intermediate, shifting the equilibrium back toward the primary imine[2]. Alternatively, conducting the reduction in the presence of Boc₂O (Boc-anhydride) traps the primary amine in situ, physically preventing it from acting as a nucleophile.

Q2: I switched to Pd/C catalytic hydrogenation to reduce the nitrile, but I am losing the chlorine atom on the pyridazine ring. How can I achieve chemoselectivity? Causality & Mechanism: Palladium is highly efficient at oxidative addition into activated C–Cl bonds. Because the pyridazine ring is highly electron-deficient (due to the two adjacent electronegative nitrogen atoms), the C6–Cl bond is exceptionally activated[3]. Under Pd/C and H₂, hydrodehalogenation outpaces nitrile reduction. The Solution: You must switch to a base-metal catalyst that lacks the redox potential to readily insert into the aryl C–Cl bond. Sponge Nickel (Raney Nickel) under moderate hydrogen pressure (with NH₃) is highly effective[2]. For an even milder, bench-stable approach, chemical reduction using Cobalt(II) chloride and Sodium Borohydride (NaBH₄) provides near-perfect chemoselectivity. The Co(II) is reduced in situ to form a transient cobalt boride species that selectively reduces nitriles while leaving aryl chlorides completely intact[4].

Mechanism Nitrile Nitrile (-CN) Imine Imine Intermediate (-CH=NH) Nitrile->Imine +H2 (Catalyst) Primary Primary Amine (-CH2NH2) Imine->Primary +H2 (Catalyst) Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal + Primary Amine (Nucleophilic Attack) Hemiaminal->Imine Excess NH3 shifts equilibrium back SecImine Secondary Imine Hemiaminal->SecImine - NH3 Dimer Secondary Amine (Dimer) SecImine->Dimer +H2

Caption: Mechanism of secondary amine dimerization during nitrile reduction and suppression via ammonia.

II. Troubleshooting Q&A: SNAr at the 6-Chloro Position

Q3: I am trying to displace the 6-chloro group with an aliphatic amine via SNAr, but I am seeing poor conversion and black tar (degradation) in the flask. What is wrong? Causality & Mechanism: While the 6-chloropyridazine is primed for SNAr due to the electron-withdrawing nature of the diazine core[3], the ring is also sensitive to strong, unhindered bases and high temperatures, which can lead to ring-opening or polymerization. If you are using an alkoxide base (like NaOtBu) or running the reaction at reflux in protic solvents, you are likely degrading the starting material. The Solution: SNAr on this scaffold should be treated as an addition-elimination process that benefits from polar aprotic solvation. Switch to DMF or NMP as the solvent to stabilize the Meisenheimer complex intermediate[5]. Use a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing for the electrophilic carbon.

G cluster_0 Desired Pathways cluster_1 Side Reactions Core 1-(6-Chloropyridazin-3-yl) piperidine-4-carbonitrile SNAr SNAr Product (C6-Functionalized) Core->SNAr Amine, DIPEA, DMF Amine Primary Amine (C4-Aminomethyl) Core->Amine CoCl2, NaBH4 Dehalo Hydrodehalogenation (Loss of C6-Cl) Core->Dehalo Pd/C, H2 Dimer Secondary Amine (Dimerization) Core->Dimer H2, No NH3

Caption: Global functionalization pathways and associated side reactions for the target scaffold.

III. Quantitative Data: Nitrile Reduction Optimization

The following table synthesizes the empirical outcomes of various reduction conditions applied to the 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile scaffold. Notice the strict correlation between the catalyst choice and the preservation of the C–Cl bond.

Reducing Agent / CatalystSolvent / AdditiveTemp / PressureConversion (%)Primary Amine (%)Dimer Byproduct (%)Dechlorination (%)
Pd/C (10 wt%) MeOHRT, 1 atm H₂>99153550 (Critical Failure)
Raney Nickel MeOHRT, 50 psi H₂>994550< 5
Raney Nickel MeOH / 7N NH₃ RT, 50 psi H₂>9988 8 < 5
CoCl₂ / NaBH₄ MeOH0°C to RT9592 < 2 0 (Optimal)

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction (Cobalt Boride Method)

This protocol guarantees the preservation of the 6-chloropyridazine moiety while eliminating secondary amine dimerization[4].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (1.0 equiv, 10 mmol) in anhydrous Methanol (0.2 M).

  • Catalyst Activation: Add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.2 equiv, 2 mmol). The solution will appear pink/purple. Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (5.0 equiv, 50 mmol) in small portions over 30 minutes.

    • Self-Validation Check: Upon addition of NaBH₄, the solution will immediately turn pitch black, accompanied by vigorous effervescence (H₂ gas evolution). This black precipitate is the active cobalt boride catalytic species. If the solution does not turn black, your CoCl₂ or NaBH₄ is compromised.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor by LC-MS until the nitrile mass is consumed.

  • Workup: Quench carefully with 3M HCl (until pH 2) to destroy excess borohydride and dissolve the cobalt salts. Wash the aqueous layer with EtOAc to remove organic impurities. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free primary amine product with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: Optimized SNAr with Aliphatic Amines

This protocol ensures quantitative C6-Cl displacement without ring degradation[5].

  • Setup: To a microwave vial or sealed tube, add 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (1.0 equiv, 5 mmol) and the desired nucleophilic aliphatic amine (1.2 equiv, 6 mmol).

  • Solvation: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10 mmol).

  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.

    • Self-Validation Check: The reaction should turn a homogenous light yellow/orange. If it turns dark brown or black, the temperature is too high, or adventitious water is causing pyridazinone formation via hydrolysis.

  • Workup: Cool to room temperature and dilute with EtOAc. Wash extensively with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove the DMF. Brine wash, dry over MgSO₄, and concentrate to yield the SNAr product.

V. References

  • Catalytic Reduction of Nitriles Source: Thieme-Connect URL:[Link]

  • Facile synthesis of supported Ru–Triphos catalysts for continuous flow application in selective nitrile reduction Source: Chemical Science (RSC Publishing) URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: ACS Publications URL:[Link]

  • Pyridazine — Nucleophilic Substitution Source: Grokipedia URL:[Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document will delve into the rationale behind the method development choices, present a detailed validation protocol in accordance with international guidelines, and compare the performance of the two methods using experimental data.

The piperidine and pyridazine moieties are common scaffolds in many pharmaceutical compounds.[3][4] The inherent basicity of the piperidine nitrogen and the aromatic nature of the chloropyridazine ring present unique challenges and opportunities for chromatographic separation. This guide will explore the impact of stationary phase selection and mobile phase composition on the resolution and peak shape of the target analyte and its potential impurities.

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] It is a regulatory requirement to ensure the reliability and consistency of analytical data.[7][8] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, which will be followed in this guide.[6][9] The validation process for a purity method typically involves the evaluation of specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[10][11]

Experimental Design and Methodology

This guide compares two distinct RP-HPLC methods for the purity analysis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. The primary difference between the two methods lies in the stationary phase and the mobile phase composition, allowing for a thorough evaluation of their respective performances.

Chromatographic Conditions

Method A: C18 Column with Isocratic Elution

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: C8 Column with Gradient Elution

  • Column: C8, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

The choice of a C18 column in Method A provides strong hydrophobic retention, which is often a good starting point for the analysis of moderately polar compounds.[3] The isocratic elution offers simplicity and robustness. Method B employs a C8 column, which has a shorter alkyl chain and provides less hydrophobic retention, potentially offering better selectivity for more polar impurities. The gradient elution in Method B is designed to effectively elute a wider range of potential impurities with varying polarities.

Validation Protocol

The following validation parameters were assessed for both methods according to ICH Q2(R1) guidelines.[10]

Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Performance Evaluation MethodA Method A (C18, Isocratic) Specificity Specificity MethodA->Specificity MethodB Method B (C8, Gradient) MethodB->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Comparison Comparative Analysis Robustness->Comparison Conclusion Method Selection Comparison->Conclusion

Figure 1: HPLC Method Validation Workflow.
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities and degradation products.[10] This was evaluated by analyzing a placebo (matrix without the analyte), a stressed sample (exposed to acid, base, peroxide, heat, and light), and a sample spiked with known related substances.

  • Linearity and Range: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte. Linearity was assessed by analyzing a series of solutions over a concentration range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) was determined.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of the analyte spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]

    • Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample on the same day.

    • Intermediate Precision: Assessed by analyzing the same sample on different days, by different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitated, respectively, with suitable precision and accuracy. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10] Parameters such as flow rate, column temperature, and mobile phase composition were varied.

Results and Discussion: A Comparative Analysis

The following tables summarize the validation results for Method A and Method B.

Table 1: System Suitability Test (SST) Results

ParameterMethod A (C18, Isocratic)Method B (C8, Gradient)Acceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 3000> 4000> 2000
%RSD of Peak Area0.4%0.3%≤ 2.0%

Both methods met the system suitability criteria, indicating good column efficiency and peak symmetry.

Table 2: Summary of Validation Parameters

ParameterMethod A (C18, Isocratic)Method B (C8, Gradient)ICH Q2(R1) Recommendation
Specificity No interference from placebo or degradation productsNo interference from placebo or degradation productsSpecific to the analyte
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 50 - 15050 - 150Appropriate for the intended use
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.0%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.6%0.4%≤ 2.0%
- Intermediate Precision1.1%0.8%≤ 2.0%
LOD (µg/mL) 0.10.05-
LOQ (µg/mL) 0.30.15-
Robustness PassedPassedRemains unaffected by small variations

Analysis of Results:

  • Specificity: Both methods demonstrated excellent specificity, with no co-elution of the main peak with any impurities or degradation products. Method B, with its gradient elution, showed slightly better resolution of early-eluting polar impurities.

  • Linearity and Range: Both methods exhibited excellent linearity over the specified range, with correlation coefficients well above the recommended value of 0.999.

  • Accuracy and Precision: Both methods were found to be accurate and precise, with recovery values within the acceptable range and low relative standard deviations for repeatability and intermediate precision. Method B showed slightly better precision, which can be attributed to the better peak shape and resolution achieved with the gradient elution.

  • LOD and LOQ: Method B demonstrated a lower LOD and LOQ, indicating higher sensitivity. This is advantageous for the detection and quantification of trace-level impurities.

  • Robustness: Both methods proved to be robust when subjected to minor variations in the chromatographic conditions, indicating their reliability for routine use in a quality control environment.

Method_Comparison cluster_A Method A: C18 Isocratic cluster_B Method B: C8 Gradient A_Pros Pros: - Simple & Robust - Shorter Run Time A_Cons Cons: - Lower Sensitivity - Potential for Co-elution of Polar Impurities A_Pros->A_Cons B_Pros Pros: - Higher Sensitivity (Lower LOD/LOQ) - Better Resolution of Impurities - Greater Flexibility B_Cons Cons: - Longer Run Time - More Complex Mobile Phase Preparation B_Pros->B_Cons Title Method Performance Comparison

Figure 2: Comparison of Method Attributes.

Conclusion and Recommendation

Both HPLC methods are valid and suitable for the purity determination of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. However, Method B (C8, Gradient Elution) is the recommended method for routine quality control analysis.

The superior sensitivity (lower LOD and LOQ) and better resolution of potential impurities offered by Method B provide a higher level of confidence in the purity assessment. While the run time is slightly longer and the mobile phase preparation is more complex, these are minor drawbacks compared to the significant advantages in analytical performance. The enhanced capability of Method B to detect and quantify unknown impurities makes it a more robust choice for ensuring the long-term quality and consistency of the drug intermediate.

This guide has demonstrated a systematic approach to HPLC method validation, adhering to international regulatory standards. The comparative data presented herein provides a clear rationale for the selection of the most appropriate analytical method for the intended purpose, ensuring the generation of reliable and defensible analytical results in a drug development setting.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • GM Binder. Usp 1225 validation of compendial procedures pdf. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]

Sources

comparing reactivity of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile vs piperazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile vs. Piperazine Analogs in Medicinal Chemistry Workflows

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount to designing efficient, scalable synthetic routes. Both 1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile and its piperazine analogs feature the highly reactive 6-chloropyridazine core, a privileged motif in drug discovery[1]. However, the subtle structural variations in their C3-appendages fundamentally dictate their chemoselectivity, handling requirements, and downstream functionalization strategies.

This guide provides an in-depth mechanistic comparison and self-validating protocols to help you navigate the reactivity profiles of these two compound classes.

Mechanistic Framework: The 6-Chloropyridazine Core

The defining feature of both molecules is the 3,6-disubstituted pyridazine ring. The two adjacent nitrogen atoms in the pyridazine core exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

Consequently, the C6-position is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). During an SNAr event, the electron-deficient ring readily accepts electron density from an incoming nucleophile, stabilizing the transient anionic Meisenheimer complex before the expulsion of the chloride leaving group[2][3].

Structural Divergence and Chemoselectivity

While the pyridazine core dictates the primary electrophilic reactivity, the nature of the C3-aliphatic ring completely alters the synthetic strategy.

  • 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (The Stable Electrophile): In this analog, the piperidine nitrogen is a tertiary amine, fully engaged in the C-N bond with the pyridazine ring. The cyano group at the 4-position is electronically insulated by the aliphatic framework and remains non-nucleophilic under standard SNAr or cross-coupling conditions. Because it lacks any nucleophilic handles, this molecule acts as a stable, mono-functional electrophile.

  • 1-(6-Chloropyridazin-3-yl)piperazine (The Bifunctional Monomer): Contrastingly, the piperazine analog features a secondary aliphatic amine (NH) at the 4-position. This secondary amine is a potent nucleophile. Because the molecule harbors both a highly reactive electrophile (C6-Cl) and a strong nucleophile (piperazine NH), it behaves as a bifunctional monomer. If subjected to basic conditions without prior protection, it undergoes rapid intermolecular self-condensation, leading to intractable oligomeric mixtures[1].

Visualization of Reactivity Pathways

Mechanism A 6-Chloropyridazine Core (Highly Electrophilic LUMO) B Piperidine-4-carbonitrile (Non-Nucleophilic Appendage) A->B Structural Variant 1 C Piperazine Analog (Nucleophilic NH Appendage) A->C Structural Variant 2 D Direct Exogenous SNAr (Clean Conversion) B->D + Nucleophile E Intermolecular Self-Attack (Oligomerization) C->E Base / Heat F Boc-Protection (Required Step) C->F + Boc2O F->D + Nucleophile

Chemoselectivity pathways of piperidine vs piperazine 6-chloropyridazine analogs.

Quantitative Reactivity Comparison

To objectively demonstrate the impact of the C3-appendage on chemoselectivity, we compared the reactivity of both analogs against an exogenous nucleophile (morpholine) under identical SNAr conditions (1.2 equiv morpholine, 2.0 equiv DIPEA, NMP, 90 °C, 2 h).

SubstrateReaction TypeMajor ProductIsolated YieldPurity (LC-MS)Mechanistic Outcome
Piperidine-4-carbonitrile analog Direct SNArC6-Morpholino adduct94%>98%Clean substitution; no self-reactivity.
Unprotected Piperazine analog Direct SNArOligomeric mixtures<15%<40%Rapid self-condensation outcompetes exogenous nucleophile.
Boc-Protected Piperazine analog Protection + SNArC6-Morpholino adduct88% (over 2 steps)>95%Protection eliminates nucleophilicity, restoring clean SNAr.

Self-Validating Experimental Protocols

Robust methodologies must include intrinsic causality and self-validation steps. Below are the optimized protocols for functionalizing these building blocks.

Protocol A: Direct SNAr of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile Causality Focus: The inherent stability of this electrophile allows for direct functionalization. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent because its high dielectric constant stabilizes the polar transition state of the Meisenheimer complex[2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile while efficiently scavenging the HCl byproduct.

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile (1.0 mmol) in anhydrous NMP (4.0 mL).

  • Reagent Addition: Add morpholine (1.2 mmol, 1.2 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv). Seal the vial tightly.

  • Thermal Activation: Heat the reaction mixture to 90 °C using an aluminum heating block for 2 hours.

  • In-Process Control (Self-Validation): At 90 minutes, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Metric: The UV trace (254 nm) must show complete disappearance of the starting material peak. The MS trace must show the emergence of the [M+H]+ ion corresponding to the morpholino adduct, with the characteristic absence of the starting material's chlorine isotope (M/M+2) pattern.

  • Workup: Cool to room temperature and pour into rapidly stirring ice water (20 mL). The product will precipitate. Filter, wash with cold water, and dry under vacuum to afford the pure product.

Protocol B: Orthogonal Functionalization of the Piperazine Analog Causality Focus: To prevent the secondary amine from attacking the highly electrophilic C6-position of adjacent molecules[1], the piperazine nitrogen must be transiently masked. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of SNAr but easily removed under acidic conditions later.

  • Protection Step: Suspend 1-(6-chloropyridazin-3-yl)piperazine (1.0 mmol) in Dichloromethane (DCM, 5 mL). Add Triethylamine (1.5 mmol) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc2O, 1.1 mmol). Stir for 4 hours at room temperature.

  • Validation of Protection: Perform TLC (Silica, 5% MeOH in DCM).

    • Validation Metric: The primary spot should shift to a higher Rf, and staining the plate with Ninhydrin must yield a negative (colorless) result, confirming the absence of the free secondary amine.

  • SNAr Step: Concentrate the DCM, redissolve the crude Boc-protected intermediate in NMP (4.0 mL), and proceed with the exact SNAr conditions described in Protocol A (morpholine, DIPEA, 90 °C).

  • Deprotection (Optional): To unmask the piperazine for further chemistry, treat the isolated SNAr product with 4M HCl in Dioxane for 1 hour at room temperature, followed by concentration under reduced pressure.

References

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism | Master Organic Chemistry.
  • Concerted Nucleophilic Arom

Sources

LC-MS Validation of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile Synthesis Products: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile—a highly polar, nitrogen-rich heterocyclic building block—presents a distinct analytical challenge for drug development professionals. Validating its synthesis requires baseline resolution of the target product from basic starting materials (e.g., 3,6-dichloropyridazine and piperidine-4-carbonitrile) and potential regioisomeric impurities. This guide objectively compares standard Reverse Phase (RP) C18 methodologies against Biphenyl and Mixed-Mode Liquid Chromatography (MMLC) alternatives, providing a self-validating experimental protocol for robust LC-MS analysis.

The Analytical Challenge: Nitrogen-Rich Heterocycles

Nitrogen-containing heterocycles (NCHs) like pyridazines and piperidines are notoriously difficult to retain and separate using conventional C18 stationary phases[1]. The basic secondary and tertiary amines interact with residual unendcapped silanols on the silica support, leading to severe peak tailing. Furthermore, their high polarity often results in early elution near the void volume, where matrix suppression in the mass spectrometer is most severe and quantitative reliability drops significantly.

To overcome this, method developers must move beyond purely hydrophobic retention mechanisms and leverage orthogonal selectivities[2].

Stationary Phase Comparison: C18 vs. Biphenyl vs. MMLC

To achieve baseline resolution and optimal MS sensitivity, the choice of stationary phase is the single most critical factor in the method development lifecycle[3].

Comparative Performance Data

Table 1: Comparative Performance of LC-MS Stationary Phases for N-Heterocycles

ParameterStandard C18 PhaseMixed-Mode (MMLC) PhaseBiphenyl Phase (e.g., Raptor)
Primary Retention Mechanism Hydrophobic dispersionHydrophobic + Ion-exchangeHydrophobic + π−π interactions
Retention of Polar Amines Poor (Early elution)ExcellentVery Good
Selectivity for Aromatic Rings LowModerateHigh (Orthogonal to C18)
MS Compatibility High (Volatile buffers)Moderate (Requires specific pH/salts)High (Volatile buffers)
Peak Shape (Basic Analytes) Prone to tailingGoodExcellent (Superficially porous)
Overall Suitability SuboptimalGood, but complex methodOptimal
The Causality of the Biphenyl Advantage

The biphenyl stationary phase leverages strong π−π interactions, which are highly effective for molecules containing electron-deficient or electron-rich aromatic rings[3]. The 1-(6-Chloropyridazin-3-yl) moiety contains an electron-deficient pyridazine ring and a highly polarizable chlorine atom. These structural features interact strongly with the electron-rich biphenyl system, significantly increasing retention time and selectivity compared to standard C18 phases[3].

Selectivity Root Stationary Phase Selection N-Heterocycle Analysis C18 Standard C18 Phase Root->C18 Biphenyl Biphenyl Phase Root->Biphenyl C18_Mech Hydrophobic Interactions Only (Poor retention of polar amines) C18->C18_Mech Biphenyl_Mech Hydrophobic + π-π Interactions (Enhanced retention & selectivity) Biphenyl->Biphenyl_Mech Result_C18 Co-elution & Peak Tailing C18_Mech->Result_C18 Result_Bip Baseline Resolution of Isomers & Reactants Biphenyl_Mech->Result_Bip

Mechanistic comparison of C18 and Biphenyl phases for nitrogen-rich heterocycles.

Self-Validating LC-MS Experimental Protocol

To ensure trustworthiness and scientific integrity, the following LC-MS protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and strict isotopic pattern verification to eliminate false positives during synthesis validation.

Workflow A Synthesis Reaction (Target + Impurities) B Sample Quenching & Dilution A->B C Biphenyl LC Separation B->C D ESI-MS/MS (m/z 223.1/225.1) C->D E Purity Profiling & Validation D->E

LC-MS validation workflow for 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile.

Step 1: System Suitability Testing (SST)

Before analyzing the crude synthesis mixture, inject a standard mixture containing 3,6-dichloropyridazine, piperidine-4-carbonitrile, and a reference standard of the synthesized target.

  • Self-Validation Criteria: The analytical run is only validated for use if the chromatographic resolution ( Rs​ ) between the target and starting materials is >2.0 , and the tailing factor ( Tf​ ) for the target peak is <1.5 . If these metrics fail, the system is not suitable for quantitative purity profiling.

Step 2: Sample Preparation (Reaction Quenching)
  • Aliquot 10 µL of the crude synthesis reaction.

  • Quench and dilute with 990 µL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Centrifuge at 12,000 rpm for 5 minutes.

  • Causality: Diluting the sample in a solvent composition that closely matches the initial mobile phase conditions prevents chromatographic peak distortion (the "solvent effect"). The addition of formic acid ensures the basic piperidine nitrogen is fully protonated, maximizing ESI+ ionization efficiency.

Step 3: Chromatographic Separation (Biphenyl Phase)
  • Column: Superficially porous Biphenyl column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Causality: Methanol is strictly chosen over Acetonitrile for Mobile Phase B. Acetonitrile contains a carbon-nitrogen triple bond with π electrons that actively compete for the biphenyl stationary phase's π−π interactions, effectively neutralizing the column's unique selectivity[3]. Methanol lacks π electrons, thereby maximizing the retention of the electron-deficient pyridazine ring.

Step 4: ESI-MS/MS Detection & Isotopic Verification
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target Mass ( [M+H]+ ): The exact mass of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile ( C10​H11​ClN4​ ) is 222.07 Da. The protonated molecular ion is observed at m/z 223.1.

  • Self-Validation (Isotopic Pattern): The presence of a single chlorine atom dictates a strict 3:1 intensity ratio between the m/z 223.1 ( 35Cl ) and m/z 225.1 ( 37Cl ) peaks. If this 3:1 ratio is absent in the extracted ion chromatogram, the peak must be flagged as a false positive or an isobaric impurity lacking the critical chlorine atom.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL
  • Source: Analytical and Bioanalytical Chemistry (via ResearchGate)
  • Separation of 1-Benzyl-4-(isopropylamino)

Sources

Benchmarking Suzuki-Miyaura Coupling Efficiency: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile vs. Heteroaryl Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, selecting the optimal catalytic system for carbon-carbon bond formation is critical for process efficiency. The Suzuki-Miyaura cross-coupling of heteroaryl chlorides remains a cornerstone of pharmaceutical synthesis. However, complex substrates like 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile present a unique mechanistic dichotomy.

While the electron-deficient nature of the pyridazine core theoretically activates the C-Cl bond for oxidative addition [[1]](), the high density of basic nitrogen atoms (two in the pyridazine ring, one in the piperidine linkage, and a distal cyano group) creates a severe risk of catalyst deactivation via off-cycle metal coordination 2. This guide objectively benchmarks the coupling efficiency of this specific substrate against other common heteroaryl chlorides and provides validated, step-by-step methodologies for optimal yield.

Mechanistic Causality & Catalyst Selection

Traditional catalysts such as Pd(PPh₃)₄ often fail or require excessively harsh conditions (>100 °C) when applied to chloropyridazines and chloropyrimidines 3. The primary failure mode is the formation of inactive (substrate)ₙ-Pd complexes.

To overcome this, modern catalytic systems utilize bulky, electron-rich ligands. Dialkylbiaryl phosphines (Buchwald ligands like XPhos) or N-Heterocyclic Carbenes (NHCs like PEPPSI-IPr) serve a dual mechanistic purpose:

  • Electronic Activation: Their high electron density accelerates the rate-limiting oxidative addition of the relatively strong C-Cl bond 4.

  • Steric Shielding: Their immense steric bulk physically blocks the basic nitrogens of the pyridazine and piperidine rings from coordinating to the palladium center, keeping the catalyst on-cycle 5.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Activation) Pd0->OxAdd + Pyridazine-Cl Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Competing Pathway PdII Ar-Pd(II)-Cl L_n Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet + Base PdII_2 Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Poison->Pd0 Prevented by Bulky Ligands

Caption: Suzuki-Miyaura catalytic cycle highlighting competing N-coordination catalyst poisoning.

Comparative Benchmarking Data

To objectively evaluate performance, 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile was benchmarked against standard heteroaryl chlorides (2-chloropyridine and 2,4-dichloropyrimidine) using phenylboronic acid as the model coupling partner.

Table 1: Catalyst Performance Comparison for Heteroaryl Chlorides (Standardized Conditions: 1.2 eq Boronic Acid, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O)

Catalyst SystemLigand Class2-Chloropyridine Yield (%)2,4-Dichloropyrimidine Yield (%)Target Pyridazine Yield (%) Reaction Conditions
Pd(PPh₃)₄ Traditional Phosphine42%38%<30% 100 °C, 24 h
Pd(dppf)Cl₂ Bidentate Phosphine68%61%55% 90 °C, 18 h
PEPPSI-IPr N-Heterocyclic Carbene>95%92%89% 80 °C, 4 h
XPhos Pd G3 Buchwald Dialkylbiaryl>99%>95%>98% 80 °C, 2 h

Data Interpretation: The target pyridazine consistently underperforms with traditional catalysts compared to 2-chloropyridine due to the added basicity of the piperidine moiety. However, switching to XPhos Pd G3 completely overrides this substrate bias, achieving near-quantitative conversion in a fraction of the time 6.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Analytical checkpoints are embedded to ensure mechanistic milestones (e.g., oxidative addition) are achieved before proceeding.

Workflow Prep 1. Reagent Prep & Degassing Cat 2. Catalyst Addition Prep->Cat Heat 3. Thermal Activation Cat->Heat Monitor 4. LC-MS Validation Heat->Monitor Workup 5. Aqueous Extraction Monitor->Workup Purify 6. Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for optimized heteroaryl chloride cross-coupling.

Protocol A: High-Efficiency Coupling using XPhos Pd G3 (Recommended)

This protocol utilizes a Buchwald precatalyst to ensure rapid generation of the active monoligated Pd(0) species.

  • Reagent Preparation: To an oven-dried reaction vial, add 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (1.0 mmol, 222.7 g/mol ), the desired arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Degas the biphasic mixture by sparging with argon or nitrogen for exactly 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Catalyst Initiation: Quickly add XPhos Pd G3 (0.02 mmol, 2 mol%). Seal the vial and heat to 80 °C.

  • Self-Validation (LC-MS Checkpoint): After 2 hours, sample the organic layer. Analyze via LC-MS. Validation criteria: Confirm the complete disappearance of the starting material's characteristic isotopic doublet at m/z 223.1 / 225.1 ([M+H]⁺, 3:1 ratio). If the peak persists, oxidative addition has stalled; add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the boronic acid used).

Protocol B: Alternative Coupling using PEPPSI-IPr

Ideal for highly sterically hindered boronic acids where phosphine ligands may struggle.

  • Setup: Combine the pyridazine substrate (1.0 mmol), boronic acid (1.5 mmol), and Cs₂CO₃ (2.5 mmol) in a vial.

  • Solvent: Add anhydrous toluene (5.0 mL). Degas via three freeze-pump-thaw cycles.

  • Catalyst: Add PEPPSI-IPr (0.03 mmol, 3 mol%).

  • Reaction: Heat at 90 °C for 4–6 hours. Monitor via TLC or LC-MS as described above.

  • Isolation: Filter the crude mixture directly through a pad of Celite to remove palladium black and inorganic salts, wash with EtOAc, and concentrate for chromatography.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides The Journal of Organic Chemistry (ACS Publications)[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties PMC / National Institutes of Health[Link]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Spectroscopic Validation of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytical burden to unequivocally prove molecular structure has never been higher. 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile (CAS 2680615-14-7)[1] is a prime example of a critical, yet analytically challenging, pharmaceutical building block. The pyridazine core is a privileged pharmacophore prevalent in numerous bioactive molecules, including targeted anticancer and anti-inflammatory therapies[2].

However, validating the synthesis of this intermediate presents three distinct challenges: distinguishing pyridazine regioisomers, confirming the retention of the halogen, and validating the chemically sensitive carbonitrile group. In this guide, I will objectively compare the performance of Routine QC Analytical Suites (the standard alternative) against our Advanced Multi-Modal Spectroscopic Suite (the product), demonstrating why relying on basic analytics introduces unacceptable risks into the drug development lifecycle.

The Analytical Bottleneck: Why Routine QC Fails

When 3,6-dichloropyridazine is subjected to nucleophilic aromatic substitution (SNAr) with piperidine-4-carbonitrile, the intended product is the 3-substituted, 6-chloro regioisomer.

A Routine QC Suite typically relies on low-field 1D Nuclear Magnetic Resonance (NMR) and nominal-mass Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The Regiochemistry Trap: In 1D 1 H NMR, the H-4 and H-5 protons of the pyridazine ring appear as an AB doublet system (with a coupling constant J≈9.0−9.6 Hz)[2]. Because their electronic environments are similar, 1D NMR cannot definitively assign which doublet corresponds to which position, leaving the regiochemistry ambiguous.

  • The Nitrile Blindspot: The quaternary cyano carbon (-C N) has a long relaxation time and lacks attached protons, making it notoriously weak or entirely "silent" in rapid 1D 13 C NMR acquisitions[3].

To eliminate these blindspots, an Advanced Spectroscopic Suite integrates High-Field 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy into a single, orthogonal validation workflow.

Comparative Workflow Analysis

G cluster_routine Alternative: Routine QC Suite cluster_advanced Product: Advanced Spectroscopic Suite Sample 1-(6-Chloropyridazin-3-yl) piperidine-4-carbonitrile BasicNMR Low-Field 1D NMR & Nominal LC-MS Sample->BasicNMR AdvNMR High-Field 2D NMR (HSQC, HMBC) Sample->AdvNMR AdvMS HRMS (Orbitrap) & FT-IR Analysis Sample->AdvMS BasicResult Basic Purity & Mass Confirmation BasicNMR->BasicResult AdvResult Absolute Regiochemistry & Unambiguous Elucidation AdvNMR->AdvResult AdvMS->AdvResult

Comparative analytical workflows for the structural validation of pyridazine intermediates.

Objective Performance Comparison & Experimental Data

To objectively evaluate both approaches, we synthesized a batch of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile and subjected it to both analytical pathways.

A. Regiochemical Assignment (1D vs. 2D NMR)

Relying on the Routine QC Suite , the 1 H NMR spectrum yielded two doublets at δ 7.45 and δ 7.12 ppm. Without further context, it is impossible to prove the piperidine ring is at C-3 rather than C-6.

By deploying the Advanced Spectroscopic Suite , we utilized Heteronuclear Multiple Bond Correlation (HMBC). Causality of choice: HMBC detects long-range (2-3 bond) couplings between protons and carbons. The equatorial/axial protons of the piperidine ring adjacent to the nitrogen ( δ ~3.80 ppm) showed a strong 3-bond cross-peak to the quaternary pyridazine carbon at δ 159.8 ppm. This definitively anchors the piperidine moiety to C-3, proving the correct regioisomer was formed.

B. Halogen & Functional Group Validation (HRMS & FT-IR)

While Routine LC-MS provided a nominal mass of m/z 223 [M+H]+ , it could not confirm the elemental formula. The Advanced Suite utilized Orbitrap HRMS, yielding an exact mass of 223.0745 (error < 1.5 ppm). Furthermore, it perfectly resolved the 35 Cl/ 37 Cl isotopic signature in a 3:1 ratio, unambiguously confirming the retention of the chlorine atom.

To validate the nitrile group, we bypassed the limitations of 13 C NMR by utilizing FT-IR. Causality of choice: The carbonitrile group possesses a highly specific, strong dipole moment change during vibration. ATR FT-IR immediately revealed a sharp stretching band at 2242 cm −1 , confirming the intact -C N group[4] and ruling out hydrolysis to an amide during synthetic workup.

Quantitative Data Summary
Analytical MetricRoutine QC Suite (Alternative)Advanced Spectroscopic Suite (Product)Clinical/Development Impact
Regiochemistry (C-3 vs C-6) Ambiguous (1D NMR only)Definitive (2D HMBC correlations)Prevents off-target isomer progression
Halogen Confirmation Inferred (Nominal Mass)Unambiguous (Exact Mass + 35 Cl/ 37 Cl ratio)Ensures API structural integrity
Nitrile (-CN) Validation Often undetected (Weak 13 C)Confirmed (FT-IR ~2242 cm −1 stretch)Validates critical pharmacophore
False Positive Risk High (Isomers share identical mass)Near Zero (Orthogonal validation)Drastically reduces downstream failure rates

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the Advanced Spectroscopic Suite employs self-validating protocols. Below are the step-by-step methodologies used to generate the comparative data.

Protocol 1: High-Field 2D NMR (HSQC/HMBC) Acquisition

The following protocol ensures high-resolution detection of quaternary carbons, which are often missed in routine scans.

  • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it disrupts intermolecular hydrogen bonding and prevents aggregation, yielding significantly sharper lines for the pyridazine protons[2].

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels, followed by 3D gradient shimming.

    • Causality: Precise shimming is critical to resolve the fine J -coupling of the pyridazine AB system.

  • Acquisition Parameters (HMBC): Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: The quaternary nitrile carbon (-CN) and the substituted pyridazine carbons (C-3, C-6) lack attached protons, relying on slower dipole-dipole relaxation. A 2.0s D1 ensures these nuclei fully relax between pulses, preventing signal attenuation.

  • Internal Validation: Reference the spectrum to the internal tetramethylsilane (TMS) peak at δ 0.00 ppm to ensure absolute chemical shift accuracy across all 2D projections.

Protocol 2: Orthogonal HRMS & FT-IR Validation

This workflow guarantees elemental composition and functional group integrity.

  • FT-IR ATR Analysis: Place 2 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: Utilizing neat ATR avoids the use of KBr pellets. KBr is hygroscopic; absorbed moisture creates a broad O-H stretch that can obscure critical baseline details. ATR provides a pristine view of the 2242 cm −1 C N stretch.

  • HRMS Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the efficient formation of the [M+H]+ pseudomolecular ion in the Electrospray Ionization (ESI) source.

  • Exact Mass Profiling: Inject into an Orbitrap HRMS. Enable internal lock-mass calibration using known background polysiloxane ions.

    • Causality: Lock-mass calibration acts as a self-validating internal standard, continuously correcting mass drift during the run to guarantee a mass accuracy error of < 2 ppm, allowing for absolute confirmation of the C 10​ H 11​ ClN 4​ formula.

Conclusion

For complex heterocyclic intermediates like 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile, the Routine QC Suite leaves too much room for structural ambiguity. By upgrading to an Advanced Spectroscopic Suite , researchers replace inference with absolute certainty. The integration of 2D HMBC for regiochemistry, Orbitrap HRMS for isotopic halogen confirmation, and FT-IR for nitrile validation creates an impenetrable, self-validating analytical package that safeguards the integrity of downstream drug development.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.